CID 129893643
Description
Historical Trajectory and Contemporary Relevance in Glucocorticoid Research
The parent compound, dexamethasone (B1670325), was first synthesized in 1957 by Philip Showalter Hench and was introduced for medical use in 1958. wikipedia.org It emerged as a "miracle drug" for its potent anti-inflammatory properties in conditions like rheumatoid arthritis. axios-research.com The development of a method to produce the drug from diosgenin, a plant-derived compound, in 1952, made it more widely available. axios-research.com Dexamethasone sodium phosphate (B84403), with its improved water solubility, offered advantages in formulation and administration, solidifying its place in clinical practice. droracle.ai
Today, dexamethasone sodium phosphate remains highly relevant in glucocorticoid research. It is on the World Health Organization's List of Essential Medicines and was one of the most commonly prescribed medications in the United States in 2022. wikipedia.org Its role was notably highlighted during the COVID-19 pandemic, where it was found to reduce mortality in severely ill patients requiring oxygen or ventilation. wikipedia.orgaxios-research.com Ongoing research continues to explore its efficacy in a wide range of inflammatory and autoimmune disorders. wikipedia.orgumaryland.edu
Paradigmatic Shifts in Dexamethasone Sodium Phosphate Application and Investigation
The application and investigation of dexamethasone sodium phosphate have undergone significant shifts over time. Initially valued for its systemic anti-inflammatory effects, research has increasingly focused on targeted and localized delivery to enhance efficacy and minimize systemic side effects.
A major area of investigation involves the development of novel drug delivery systems. These include:
Prodrugs: Dexamethasone sodium phosphate itself is a prodrug, designed to improve the hydrophilicity of dexamethasone for rapid action. nih.gov
Nanoparticles: Researchers are developing biodegradable nanoparticles to provide sustained release of dexamethasone sodium phosphate, potentially improving patient compliance and efficacy in conditions like corneal graft rejection. vcu.edu
In-situ Gels: Niosomal in-situ gels are being explored as an alternative to conventional eye drops to increase bioavailability through prolonged residence time and sustained drug release. ijpsnonline.comresearchgate.net
Erythrocyte Encapsulation: Encapsulating dexamethasone sodium phosphate in autologous erythrocytes is being investigated as a method for continuous, slow delivery of the drug. frontiersin.org
Furthermore, research has expanded to understand its specific mechanisms and applications in various medical fields. For instance, its use in ophthalmology for conditions like diabetic macular edema and uveitis is well-established, with ongoing studies into novel delivery systems like periocular capsular devices. wikipedia.orgnih.gov In the context of pain management, its efficacy in epidural steroid injections is a subject of continued research and debate. umaryland.edu The interaction of dexamethasone and its phosphate ester with cell membranes is also an area of active study, providing insights into their biological effects. nih.gov
Interactive Data Table: Research on Dexamethasone Sodium Phosphate Delivery Systems
| Delivery System | Purpose | Key Findings |
| Biodegradable Nanoparticles | Sustained release for conditions like corneal graft rejection. vcu.edu | Optimized formulations show high drug content and prolonged in vitro release. vcu.edu |
| Niosomal In-situ Gel | Improved bioavailability and sustained release for ocular conditions. ijpsnonline.comresearchgate.net | Demonstrates prolonged residence time and sustained drug release compared to conventional eye drops. ijpsnonline.comresearchgate.net |
| Erythrocyte Encapsulation | Continuous, slow delivery of dexamethasone. frontiersin.org | Designed to provide continuous delivery and preserve efficacy while potentially reducing side effects. frontiersin.org |
| Periocular Capsular DDS | Sustained release to the posterior segment of the eye. nih.gov | In vivo studies in rabbits show sustained release of the drug to the retina and choroid. nih.gov |
Structure
2D Structure
Properties
CAS No. |
2392-39-4 |
|---|---|
Molecular Formula |
C22H30FNaO8P |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H30FO8P.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);/t12-,15+,16+,17+,19+,20+,21+,22+;/m1./s1 |
InChI Key |
VIKBYTWZYXGHAT-WKSAPEMMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Appearance |
Solid powder |
Other CAS No. |
2392-39-4 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1869-92-7 13926-43-7 |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decadron phosphate dexamethasone 21-phosphate dexamethasone 21-phosphate, (6alpha,11beta,16alpha)-isomer dexamethasone 21-phosphate, copper (+2) salt (2:3), (11beta,16alpha)-isomer dexamethasone 21-phosphate, disodium salt, (11beta,16alpha)-isomer dexamethasone 21-phosphate, disodium salt, (6alpha,11beta,16alpha)-isomer dexamethasone 21-phosphate, monosodium salt, (11beta,16alpha)-isomer dexamethasone 21-phosphate, sodium salt, (11beta,16alpha)-isomer dexamethasone phosphate dexamethasone phosphate disodium salt dexamethasone sodium phosphate dexamethasonedisodium phosphate Solu- Decadron Spersadex Spersadox |
Origin of Product |
United States |
Advanced Pharmacological Investigations
Pharmacokinetic Characterization and Modeling
The pharmacokinetic profile of dexamethasone (B1670325) sodium phosphate (B84403), a water-soluble prodrug, is characterized by its rapid conversion to the active corticosteroid, dexamethasone, following administration. Understanding its absorption, distribution, metabolism, and excretion is fundamental to its therapeutic application.
Absorption Kinetics and Bioavailability Assessments
While designed for parenteral use, the injectable formulation of dexamethasone sodium phosphate is sometimes administered orally. Pharmacokinetic studies in healthy adults have been conducted to evaluate its relative bioavailability compared to standard oral dexamethasone solutions.
One open-label, crossover study involving 11 healthy adults compared a single 8 mg oral dose of dexamethasone sodium phosphate for injection (DSPI) to an equivalent dose of dexamethasone oral concentrate (DOC). The study found that while DSPI given orally is well absorbed, it is not bioequivalent to the oral concentrate. nih.govresearchgate.netnih.gov The relative bioavailability of orally administered DSPI was determined to be 87.4% based on the area under the curve from time zero to the last measurable concentration (AUC(0-t)) and 91.1% based on the area under the curve extrapolated to infinity (AUC(0-∞)). nih.govresearchgate.net The calculated absolute bioavailability of the orally administered injectable formulation was 75.9%. nih.govresearchgate.netnih.gov
Key pharmacokinetic parameters from this study are detailed below:
| Pharmacokinetic Parameter | Dexamethasone Oral Concentrate (DOC) | Dexamethasone Sodium Phosphate for Injection (DSPI) - Oral | 90% Confidence Interval |
| AUC(0-t) (ng/dL/hr) | 5497.23 ± 1649 | 4807.82 ± 1971 | 78.8%–96.9% |
| AUC(0-∞) (ng/dL/hr) | 6136.43 ± 2577 | 5591.48 ± 3075 | 79.0%–105.2% |
| Cmax (ng/dL) | 942.94 ± 151 | 790.92 ± 229 | 76.8%–91.7% |
| Half-life (hours) | 2.57 ± 1.03 | 2.85 ± 1.02 | 96.2%–127.0% |
Data sourced from a study in healthy adults. nih.gov
Certain nutrients may also interact with dexamethasone absorption and disposition. Oral corticosteroids can reduce the absorption of calcium. peacehealth.org Additionally, magnesium has been reported to potentially interfere with the absorption of dexamethasone. peacehealth.org While grapefruit juice has been shown to delay the absorption and increase the blood concentration of another corticosteroid, methylprednisolone, its specific effect on dexamethasone is not as well-documented. peacehealth.org
Distribution Profiles and Plasma Protein Binding Dynamics
Once in the systemic circulation, the active form, dexamethasone, is distributed throughout the body. Animal studies indicate a high uptake of dexamethasone by the liver, kidney, and adrenal glands. efda.gov.etarpimed.amrwandafda.gov.rw The volume of distribution has been reported as 0.58 L/kg. efda.gov.et
Dexamethasone is approximately 77% bound to plasma proteins, primarily albumin. efda.gov.etarpimed.amrwandafda.gov.rwefda.gov.et Unlike some other corticosteroids, this percentage of protein binding remains relatively constant even with increasing steroid concentrations. efda.gov.et Only the unbound portion of the drug is pharmacologically active. glowm.com The biological half-life of dexamethasone in plasma is about 190 minutes. efda.gov.et
Studies examining ocular distribution after controllable continuous sub-Tenon drug delivery of dexamethasone sodium phosphate in rabbits found that the highest concentrations of dexamethasone were in the sclera, followed by the cornea, and then the retina/choroid. nih.gov This method of delivery resulted in significantly higher ocular tissue exposure and much lower plasma exposure compared to intravenous administration, indicating reduced systemic absorption. nih.gov
Biotransformation Pathways and Prodrug Conversion Mechanisms
Dexamethasone sodium phosphate is a water-soluble phosphate ester prodrug. nih.govnih.govscispace.com This formulation circumvents the poor aqueous solubility of dexamethasone, allowing for parenteral administration. nih.govscispace.com Following administration, the prodrug must be converted to its active form, dexamethasone, to exert its pharmacological effects. nih.govredalyc.org
The conversion of dexamethasone sodium phosphate to dexamethasone occurs rapidly within the circulation through enzymatic hydrolysis. efda.gov.etarpimed.am This biotransformation is facilitated by plasma enzymes that cleave the phosphate ester group. nih.govnih.gov The hydrolysis of the prodrug is a rapid process, with the half-life of the phosphate ester in the blood being approximately 5.4 minutes after intravenous injection. epa.gov Peak plasma concentrations of the active dexamethasone are typically reached within about 10 minutes following intravenous administration of the prodrug. epa.gov This rapid conversion is a critical step in the activation of the drug in vivo. redalyc.org
Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolism
Dexamethasone, the active form of dexamethasone sodium phosphate, is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. Specifically, the CYP3A4 isoenzyme plays a crucial role in its biotransformation. In vitro studies utilizing human liver microsomes have demonstrated that CYP3A4 is responsible for the 6-hydroxylation of dexamethasone, a primary metabolic pathway. The formation of 6-hydroxylated metabolites has been shown to correlate with CYP3A4 levels. The significance of this pathway is further highlighted by studies involving potent CYP3A4 inhibitors, such as itraconazole (B105839) and ketoconazole (B1673606). Co-administration of itraconazole with intravenous dexamethasone sodium phosphate has been found to increase the area under the curve (AUC) of dexamethasone by 3.3-fold, confirming the substantial role of CYP3A4 in its clearance. irispublishers.com Similarly, ketoconazole has been shown to almost completely inhibit the formation of both 6α- and 6β-hydroxy dexamethasone at low micromolar concentrations. irispublishers.com
Dexamethasone not only acts as a substrate for CYP3A4 but also as an inducer of this enzyme in a concentration-dependent manner. nih.gov This induction is primarily mediated through the activation of the pregnane (B1235032) X receptor (PXR). nih.gov In primary cultures of human hepatocytes, dexamethasone has been shown to increase CYP3A4 activity. For instance, exposure to dexamethasone at concentrations of 50 µM and 100 µM resulted in a 3.9-fold and 6.9-fold increase in CYP3A4 activity, respectively. irispublishers.com This induction can have clinical implications, potentially affecting the metabolism of co-administered drugs that are also CYP3A4 substrates.
Table 1: Effect of Dexamethasone Concentration on CYP3A4 Activity in Human Hepatocytes
| Dexamethasone Concentration (µM) | Average Fold Increase in CYP3A4 Activity |
|---|---|
| 2 | 1.7 |
| 10 | 1.9 |
| 50 | 3.9 |
| 100 | 6.9 |
| 250 | 6.6 |
Elimination Kinetics and Excretory Pathways
Following administration, dexamethasone sodium phosphate is rapidly hydrolyzed to its active form, dexamethasone. The elimination of dexamethasone from the body follows a bi-exponential pattern. The mean terminal half-life of dexamethasone is approximately 4 hours. nih.gov
The primary route of elimination for dexamethasone is through hepatic metabolism, with subsequent excretion of the metabolites. Less than 10% of the drug is excreted unchanged in the urine. nih.govnih.gov The metabolites are eliminated through both renal and biliary pathways. nih.gov Oral clearance of dexamethasone has been reported to be approximately 15.7 L/hr. nih.gov
Population Pharmacokinetics and Special Patient Cohort Considerations
Pharmacokinetic Alterations in Organ Impairment (e.g., Hepatic, Renal)
Hepatic Impairment: As the liver is the primary site of dexamethasone metabolism, hepatic impairment can significantly alter its pharmacokinetic profile. In patients with liver disease, a reduced metabolic clearance rate and a prolonged plasma half-life of dexamethasone have been observed. nih.gov A study involving 48 patients with varying degrees of liver dysfunction demonstrated a 53% decrease in the metabolic clearance of dexamethasone in individuals with plasma cholinesterase activity below 2 kU/l. nih.gov
Renal Impairment: The impact of renal impairment on the pharmacokinetics of dexamethasone appears to be less pronounced. Studies in patients with chronic renal failure (CRF) have shown that the metabolism of dexamethasone is similar to that of individuals with normal renal function. oup.com One study found no significant differences in clearance, volume of distribution at steady state, or terminal half-life of dexamethasone between six patients with CRF and six healthy subjects. oup.com However, another study noted an accelerated metabolism of dexamethasone in renal failure. oup.com Despite these findings, current recommendations often suggest no dosage adjustments for patients with renal impairment. fda.gov
Table 2: Pharmacokinetic Parameters of Dexamethasone in Healthy Subjects vs. Patients with Chronic Renal Failure (CRF)
| Parameter | Healthy Subjects (n=6) | CRF Patients (n=6) | P-value |
|---|---|---|---|
| Clearance | Not specified | Not specified | No significant difference |
| Volume of Distribution | Not specified | Not specified | No significant difference |
| Terminal Half-life | Not specified | Not specified | No significant difference |
Transplacental Pharmacokinetic Studies
Dexamethasone is known to readily cross the placenta. nih.gov In vitro studies using perfused human placenta have investigated the transfer and metabolism of dexamethasone. The clearance of dexamethasone across the placenta, expressed as a fraction of the antipyrine (B355649) transfer rate, ranged from 0.27 to 0.50. nih.gov The placenta is also capable of metabolizing dexamethasone, primarily to its 11-ketosteroid form. nih.gov Animal studies in rats have shown that prenatal exposure to dexamethasone can impact placental and fetal development in a dose-dependent and sex-specific manner. amegroups.cnnih.gov For instance, in pregnant rats, administration of dexamethasone led to a dose-dependent decrease in placental volume and weight. amegroups.cn
Bioequivalence Studies and Variability Analysis in Drug Development
Bioequivalence studies are essential for the approval of generic versions of dexamethasone sodium phosphate. These studies typically compare the pharmacokinetic parameters of the generic product to a reference listed drug in healthy adult subjects. who.int The key parameters assessed are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). nih.gov For a generic product to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means of Cmax and AUC for the test and reference products must fall within the range of 80.00% to 125.00%. who.intmagtech.com.cn
Dexamethasone exhibits moderate to high intra-subject variability for Cmax (18–33%) and low to moderate variability for AUC (9–22%). who.int This variability needs to be considered when designing bioequivalence studies to ensure an adequate sample size to demonstrate bioequivalence. Studies are typically conducted under fasting conditions as this is considered the most discriminative state. who.int
Table 3: Intra-subject Variability of Dexamethasone Pharmacokinetic Parameters in Bioequivalence Studies
| Pharmacokinetic Parameter | Dose | Intra-subject Coefficient of Variation (CV) |
|---|---|---|
| Cmax | 4 or 8 mg | 18 - 21% |
| AUC0-t | 4 or 8 mg | 9 - 13% |
| Cmax | 2 mg | 33% |
| AUC | 2 mg | 22% |
Pharmacodynamic Principles and Mechanistic Elucidation
The pharmacodynamic effects of dexamethasone sodium phosphate are mediated by the active moiety, dexamethasone. As a glucocorticoid, dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR). The drug-receptor complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes. This genomic action results in the profound anti-inflammatory and immunosuppressive effects for which dexamethasone is known.
Glucocorticoid Receptor-Mediated Signaling and Transcriptional Regulation
Dexamethasone's mechanism of action is centered on its binding to the intracellular glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of a wide array of genes. patsnap.comwikipedia.orgfrontiersin.org Upon activation by dexamethasone, the GR complex can either enhance or suppress gene transcription, leading to its diverse pharmacological effects. patsnap.comwikipedia.org
Glucocorticoids like dexamethasone operate through two primary mechanisms: genomic and non-genomic. nih.govmdpi.com
Genomic Actions : The classical genomic mechanism involves the binding of dexamethasone to the cytosolic GR. nih.govmdpi.com This action leads to changes in the transcription of specific messenger RNA (mRNA), which can take hours to manifest. nih.govnih.gov These effects are sensitive to inhibitors of gene transcription and protein synthesis. mdpi.com The activated GR complex translocates to the nucleus and can directly bind to DNA sequences known as glucocorticoid response elements (GREs) to activate gene transcription (transactivation). patsnap.com Alternatively, it can indirectly repress gene expression (transrepression) by interfering with other transcription factors. wikipedia.org
Non-Genomic Actions : Dexamethasone also elicits rapid effects that are too fast to be explained by gene transcription and protein synthesis. bioscientifica.comnih.gov These non-genomic actions can occur within seconds to minutes. nih.govnih.gov They can be mediated by specific interactions with membrane-bound or cytosolic GRs, or through non-specific interactions with the cell membrane. nih.govnih.gov These rapid actions can involve the modulation of second messenger systems, such as intracellular Ca²⁺, and the activation of protein kinase pathways. nih.govresearchgate.net For example, dexamethasone has been shown to rapidly activate ERK1/2, p38, and JNK MAP kinase pathways in certain cells. nih.gov
The process of GR activation and nuclear translocation is a critical step in dexamethasone's genomic action.
Ligand Binding : Being lipophilic, dexamethasone diffuses across the cell membrane and binds to the GR located in the cytoplasm. patsnap.com In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs). thermofisher.com
Conformational Change and Translocation : The binding of dexamethasone induces a conformational change in the GR, causing it to dissociate from the heat shock proteins. patsnap.comthermofisher.com
Nuclear Import : This newly formed GR-dexamethasone complex then translocates from the cytoplasm into the cell nucleus. patsnap.comthermofisher.comnih.gov This process can be visualized, for instance, in cardiomyocytes where dexamethasone treatment leads to a clear shift of the GR from the cytoplasm to the nucleus. researchgate.net
Gene Regulation : Once in the nucleus, the complex dimerizes and binds to GREs in the promoter regions of target genes, thereby regulating their expression. patsnap.comthermofisher.com This binding can either upregulate anti-inflammatory proteins or downregulate pro-inflammatory ones. patsnap.comwikipedia.org Both agonists like dexamethasone and antagonists can induce this nuclear translocation. thermofisher.comphysoc.org
A significant portion of dexamethasone's anti-inflammatory effect stems from the GR's interaction with other transcription factors, a process known as transcriptional interference or transrepression.
NF-κB (Nuclear Factor kappa-B) : NF-κB is a key transcription factor that promotes the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. physoc.orgnih.govesmed.org Dexamethasone potently suppresses NF-κB activity through several mechanisms. The activated GR can directly bind to components of the NF-κB complex, preventing them from binding to DNA. nih.gov Dexamethasone also enhances the expression of the inhibitor protein IκB, which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus. patsnap.comfrontiersin.org This inhibition of NF-κB is a central mechanism for reducing inflammation. physoc.orgesmed.org
Cellular and Subcellular Pathophysiological Modulations
Dexamethasone's influence extends to the direct modulation of immune cell function and the production of inflammatory substances.
Dexamethasone broadly represses the maturation, differentiation, and proliferation of various leukocyte subtypes. frontiersin.org It alters the count and function of circulating white blood cells.
Neutrophils : Dexamethasone increases the number of circulating neutrophils by promoting their release from the bone marrow and reducing their migration out of the bloodstream. frontiersin.orgnih.gov However, it can inhibit their migration to inflammatory sites and prevent their adhesion to endothelial cells. esmed.orgnih.gov
Lymphocytes : The compound reduces the proliferation and activity of T and B lymphocytes. patsnap.com It can inhibit the adhesion of lymphocytes to endothelial cells and induce apoptosis (programmed cell death) in T cells. frontiersin.orgnih.gov This leads to a decrease in circulating T-cell numbers. frontiersin.org
Eosinophils and Basophils : Dexamethasone treatment leads to a decrease in the number of circulating eosinophils and basophils. frontiersin.orgnih.gov It can affect eosinophil adhesion by reducing the expression of certain cell surface molecules. nih.gov
Monocytes/Macrophages : The number of circulating monocytes and macrophages is also reduced by glucocorticoids. frontiersin.org
The table below summarizes research findings on the effect of dexamethasone pretreatment on leukocyte migration towards stimulated smooth muscle cells.
| Dexamethasone Pretreatment Concentration | Leukocyte Migration (% of Control) | Statistical Significance (p-value) |
| 0.001 mM | 92 ± 8.8% | Not significant |
| 0.01 mM | 67 ± 5.7% | <0.05 |
| 0.1 mM | 53 ± 4.6% | <0.05 |
| 1 mM | 41 ± 5.0% | <0.05 |
| Data adapted from a study on leukocyte migration through endothelial cell monolayers towards TNF-alpha-stimulated smooth muscle cell layers. nih.gov |
A primary mechanism of dexamethasone's action is the profound inhibition of the synthesis and release of a wide range of inflammatory mediators.
Cytokines : Dexamethasone downregulates the expression of genes that code for pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). patsnap.com By suppressing these key signaling molecules, it reduces the recruitment and activation of immune cells at inflammatory sites. patsnap.com
Arachidonic Acid Metabolites : Dexamethasone inhibits the activity of Phospholipase A2 (PLA2), a crucial enzyme that releases arachidonic acid from cell membranes. patsnap.comesmed.org This action is partly mediated by the upregulation of an inhibitory protein called Annexin A1 (also known as lipocortin-1). patsnap.comesmed.org By limiting the availability of arachidonic acid, dexamethasone effectively blocks the subsequent production of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. patsnap.com
Enzymes : The expression of the enzyme Cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory prostaglandins, is also inhibited by dexamethasone. esmed.org
The table below illustrates the effect of dexamethasone treatment on serum TNF-α levels in a rat model of severe acute pancreatitis.
| Time Point | Sham Operation Group (pg/mL) | Model Group (pg/mL) | Dexamethasone Treatment Group (pg/mL) |
| 3 h | 15.32 ± 3.41 | 189.43 ± 21.56 | 185.32 ± 19.87 |
| 6 h | 16.11 ± 3.58 | 210.15 ± 23.49 | 192.43 ± 20.15 |
| 12 h | 15.89 ± 3.47 | 195.67 ± 22.83 | 178.91 ± 18.92 |
| *Indicates a statistically significant difference (P < 0.05) compared to the model group. nih.gov | |||
| Data adapted from a study by Li et al. nih.gov |
Biophysical and Supramolecular Properties in Aqueous Systems
In aqueous solutions, dexamethasone sodium phosphate exhibits concentration-dependent self-association and dimerization. Ultrasonic relaxation spectroscopy studies have revealed that in dilute solutions, a dominant relaxation process is attributable to a self-association mechanism researchgate.netnih.gov.
The molecular structure of dexamethasone sodium phosphate, with its fused aromatic rings and phosphate group, facilitates hydrophobic interactions that drive the formation of aggregates in an aqueous environment nih.gov. The critical aggregation concentration (cac) for this self-association has been identified, above which the formation of dimers becomes a prominent process nih.gov. The aggregation number has been experimentally determined to be 2, confirming a dimerization mechanism researchgate.net.
This self-association behavior is influenced by both concentration and temperature. The analysis of acoustic spectra indicates that the self-aggregation process is the primary mechanism responsible for the observed chemical relaxations, with other potential mechanisms such as conformational changes and proton-transfer reactions being excluded as the dominant processes in the studied frequency range nih.gov. Understanding these self-association properties is crucial for predicting the molecule's behavior in biological systems and for the design of effective drug delivery systems nih.gov.
The molecular relaxation dynamics of dexamethasone sodium phosphate in aqueous solutions have been characterized by a single, well-resolved relaxation process that follows a Debye-type distribution function nih.gov. This relaxation is directly linked to the self-association mechanism of the molecules researchgate.netnih.gov.
Ultrasonically induced birefringence relaxation studies have further elucidated these dynamics. The observed relaxation is motivated by the rotational diffusion of the dexamethasone sodium phosphate aggregates that form due to self-association researchgate.net. The hydrodynamic size of these acoustically field-induced self-assemblies is directly related to the observed relaxation mechanism researchgate.net.
The analysis of concentration-dependent sound absorption and velocity measurements has allowed for the estimation of thermodynamic constants and the rate of aggregation due to hydrophobic interactions, interpreted through Eyring's theory nih.gov. The study of these relaxation dynamics provides insights into the structural characteristics of dexamethasone sodium phosphate solutions and the interplay between permanent and induced dipoles with changing concentration and temperature researchgate.net.
Table 3: Acoustic and Thermodynamic Parameters of Dexamethasone Sodium Phosphate Self-Association
| Parameter | Description |
|---|---|
| Relaxation Mechanism | Self-association (dimerization) researchgate.netnih.gov |
| Dominant Process | Single Debye-type relaxation nih.gov |
| Driving Force | Hydrophobic interactions nih.gov |
| Aggregation Number | 2 researchgate.net |
Data derived from ultrasonic relaxation spectroscopy studies researchgate.netnih.gov.
Systemic Physiological Responses and Metabolic Interactions
Dexamethasone sodium phosphate elicits a wide range of systemic physiological responses and interacts with various metabolic pathways. As a potent glucocorticoid, it has profound effects on glucose metabolism. Treatment with dexamethasone has been shown to decrease whole-body insulin-mediated glucose disposal nih.gov.
In the context of systemic inflammation, dexamethasone has demonstrated efficacy in preventing the inflammatory response to alveolar hypoxia. It achieves this by acting at multiple key steps in the inflammatory cascade, including effects on alveolar macrophages, mast cells, and the leukocyte-endothelial interface physiology.org. This systemic anti-inflammatory action is a cornerstone of its clinical utility.
Dexamethasone also influences ion transport and fluid balance. For instance, in normal human middle ear epithelial cells, it has been shown to increase fluid absorption by up-regulating the expression and activity of the Na+/H+ exchanger (NHE) 3 researchgate.net.
Furthermore, dexamethasone interacts with phosphate homeostasis. In rat alveolar type II epithelial cells, dexamethasone treatment was found to decrease the expression of sodium-phosphate cotransporter (NaPi-IIb and Pit-1) mRNA, which in turn slightly decreased sodium-dependent phosphate uptake nih.gov. These interactions highlight the broad and complex systemic effects of dexamethasone sodium phosphate on physiological and metabolic processes.
Adrenocortical Axis Suppression and Recovery
Dexamethasone sodium phosphate administration leads to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. This is characterized by a significant decrease in the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. researchgate.net The reduction in ACTH, a primary trophic factor for the adrenal gland, subsequently leads to decreased production and secretion of cortisol from the adrenal cortex. researchgate.net
Research in healthy volunteers following a 1-mg overnight dexamethasone suppression test (ODST) demonstrated a sharp drop in both ACTH and cortisol levels within the first 9 hours, confirming HPA axis suppression. nih.govnih.gov The recovery of the HPA axis follows a specific pattern. Studies have shown that while the axis is suppressed, ACTH levels can begin to show signs of recovery as early as 8 hours after maximal suppression. nih.govnih.gov However, a more significant upsurge in ACTH is typically observed after 24 hours. nih.gov Cortisol levels begin to rise following the increase in ACTH. nih.gov
The complete recovery of the HPA axis to baseline values for both ACTH and cortisol can take up to 72 hours following a single 1-mg dose of dexamethasone. nih.govnih.gov The diurnal rhythm of ACTH and cortisol, characterized by a dip in levels, tends to resume between 24 and 36 hours, even before the axis has fully recovered. nih.govnih.gov In animal models with long-term dexamethasone exposure (8 weeks), while plasma ACTH levels rebounded to above control levels within one week of withdrawal, corticosterone (B1669441) (the equivalent of cortisol in rodents) remained suppressed for an additional seven weeks, suggesting that prolonged exposure leads to significant adrenocortical atrophy that delays functional recovery. researchgate.netbiorxiv.org
Table 1: HPA Axis Recovery Timeline after 1-mg Overnight Dexamethasone Suppression Test in Healthy Volunteers nih.gov
| Time Post-Dexamethasone | Event | Mean ACTH (pg/mL) | Mean Cortisol (μg/dL) |
| 9 hours | Maximal Suppression | 12.27 (± 4.25) | 0.63 (± 0.17) |
| 24 hours | ACTH Upsurge | 34.42 (± 18) | - |
| 24-36 hours | Diurnal Rhythm Return | 23.84 | 2.3 |
| 72 hours | Baseline Recovery | 37.48 (± 12.44) | 8.45 (± 3.32) |
Effects on Calcium Metabolism and Excretion
Dexamethasone sodium phosphate exerts significant effects on calcium homeostasis through various mechanisms, primarily by decreasing intestinal calcium absorption and increasing its excretion by the kidneys. researchgate.net
Studies have shown that dexamethasone treatment impairs the intestinal absorption of calcium. nih.gov This is achieved by downregulating the expression of genes that encode for calcium-transporting molecules in the duodenum. researchgate.net Specifically, prolonged treatment has been found to decrease the expression of the transient receptor potential vanilloid 6 (TRPV6) channel, which is crucial for calcium entry across the apical membrane of intestinal cells. researchgate.net Interestingly, the initial response to dexamethasone can be complex; one study in mice noted an increase in duodenal TRPV6 expression 24 hours after administration, followed by a decrease after a 5-day treatment. researchgate.net
In addition to affecting absorption, dexamethasone promotes urinary calcium loss. researchgate.netnih.gov In premature infants, dexamethasone treatment was found to increase the daily excretion of phosphate in the urine and decrease serum phosphate concentrations, which can heighten the risk of osteopenia. researchgate.net Animal studies in infant pigs treated with dexamethasone for 15 days showed a higher urinary ratio of calcium to creatinine (B1669602) compared to a placebo group. nih.gov This steroid-induced reduction in bone mineral mass is also linked to a reduction in vitamin D status, as evidenced by lower plasma levels of 25-hydroxycholecalciferol (calcidiol) and 1,25-dihydroxycholecalciferol (calcitriol). nih.gov
Table 2: Effects of 15-Day Dexamethasone Treatment on Calcium and Bone Metabolism in Infant Pigs nih.gov
| Parameter | Dexamethasone Group | Placebo Group | Significance |
| ⁴⁵Ca Absorption | Lower | Higher | P < 0.01 |
| Plasma Calcidiol & Calcitriol | Lower | Higher | P < 0.05 |
| Urinary Calcium to Creatinine Ratio | Higher | Lower | P < 0.05 |
| Whole Body Bone Mineral Density | Lower | Higher | P < 0.05 |
| Lumbar Bone Mineral Density | Lower | Higher | P < 0.05 |
| Femur Bone Mineral Density | Lower | Higher | P < 0.05 |
Cardiovascular Hemodynamic Regulation and Hypertension Induction
The prolonged use of dexamethasone is associated with significant cardiovascular side effects, including the induction of hypertension. nih.gov The mechanisms underlying dexamethasone-induced hypertension are thought to involve effects on the central nervous system and alterations in vascular homeostasis. nih.gov Unlike some other corticosteroids, dexamethasone has negligible mineralocorticoid activity, meaning its hypertensive effects are not primarily mediated through the pathways that regulate salt and water balance. nih.gov
Research in animal models has demonstrated that dexamethasone treatment can induce hypertension and cause skeletal muscle microvascular rarefaction, which is a reduction in the density of small blood vessels. nih.gov Furthermore, dexamethasone has been shown to impair nitric oxide (NO) signaling, a critical pathway for vasodilation. Specifically, it can decrease vascular endothelial growth factor (VEGF)-stimulated NO production. nih.gov This impairment appears to be related to the activation of protein tyrosine phosphatase 1B (PTP1B). nih.gov
Conversely, acute administration of dexamethasone can have different effects on vascular function. A study on patients with nonfunctioning adrenal adenomas (NFA) who also had hypertension and/or diabetes mellitus investigated the impact of a single overnight 1 mg dose. nih.gov The results showed that this single dose actually increased both flow-mediated vasodilation (FMD) and nitroglycerine-induced vasodilation (NID). nih.gov The improvement in FMD was inversely correlated with the decrease in morning cortisol levels, suggesting that the acute reduction in circulating glucocorticoids may directly improve vasodilation. nih.gov
Table 3: Acute Effects of Overnight 1 mg Dexamethasone on Vascular Function in NFA Patients nih.gov
| Parameter | Before Dexamethasone (Mean ± SD) | After Dexamethasone (Mean ± SD) | Significance |
| Flow-Mediated Vasodilation (FMD) | 2.4% ± 1.9% | 5.3% ± 3.2% | P < 0.01 |
| Nitroglycerine-Induced Vasodilation (NID) | 12.1% ± 4.2% | 14.0% ± 2.8% | P < 0.01 |
| Morning Plasma Cortisol (μg/dL) | 11.4 ± 3.9 | 1.1 ± 0.3 | P < 0.01 |
| Morning Plasma ACTH (pg/mL) | 18.9 ± 10.1 | 2.1 ± 2.0 | P < 0.01 |
Prolactin Secretion and Lactation Modulation
Dexamethasone has a notable inhibitory influence on the regulatory pathways that mediate the release of prolactin. researchgate.net Studies in humans have shown that administration of dexamethasone results in a significant, dose-dependent decrease in prolactin levels compared to baseline. researchgate.net This suppressive effect has been observed with various dosing regimens, from a single overnight 1 mg dose to multi-day, higher-dose schedules. researchgate.net The data suggest that the secretory function of prolactin-producing cells (lactotrophs) in the anterior pituitary gland is sensitive to changes in the activity of the HPA axis. researchgate.net Short-term administration of pharmacological doses of glucocorticoids appears to suppress prolactin secretion through a direct effect on the anterior pituitary. researchgate.net
In the context of lactation, ion transport within the mammary gland is essential and is regulated by both prolactin and glucocorticoids. nih.govnih.gov In vitro studies using mammary epithelial cells (HC-11 cell line) show that dexamethasone potentiates the effect of prolactin. nih.gov Treatment with a combination of prolactin and dexamethasone for 24 hours was found to suppress ATP-induced increases in intracellular calcium. nih.govnih.gov This effect may be due to decreased calcium entry into the cells, as the combination treatment was shown to decrease the expression of transient receptor potential channel 3 (TRPC3) mRNA. nih.govnih.gov This modulation of ion transport is a key aspect of mammary gland development into a secretory state during lactation. nih.gov
Innovations in Drug Delivery Systems and Formulations Research
Targeted Ocular Delivery Strategies
The anatomy and physiology of the eye present significant barriers to drug delivery. Research has been focused on developing strategies to overcome these challenges and effectively deliver dexamethasone (B1670325) sodium phosphate (B84403) to both the anterior and posterior segments of the eye.
Liposomal Encapsulation for Enhanced Corneal Penetration
Dexamethasone sodium phosphate, being a hydrophilic salt, exhibits poor penetration across the lipophilic corneal epithelium. researchgate.net To address this limitation, liposomal encapsulation has been investigated as a promising approach to improve its corneal permeability.
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For dexamethasone sodium phosphate, encapsulation within these carriers can facilitate its transport across the cornea. Research has explored various liposomal formulations, including both gel-state and liquid-state liposomes, to optimize the delivery of this water-soluble steroid. researchgate.net Studies have also investigated the use of chitosan-coated nanoparticles, a similar drug delivery system, for topical ophthalmic administration of dexamethasone sodium phosphate. These nanoparticles have demonstrated the ability to increase the transcorneal flux and permeability of the drug. mdpi.com
The effectiveness of these lipid-based nanocarriers is often evaluated by their particle size, zeta potential, and encapsulation efficiency. For instance, hyaluronic acid-coated chitosan (B1678972) nanoparticles loaded with dexamethasone sodium phosphate have been developed with varying particle sizes and surface charges to enhance their interaction with the ocular surface and promote sustained drug release. mdpi.com
Table 1: Characteristics of Chitosan Nanoparticles for Dexamethasone Sodium Phosphate Delivery
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
|---|---|---|---|---|
| Uncoated Nanoparticles | 310.4 | +32 | 73.56 | 6.94 |
| HA-Coated Nanoparticles | 379.3 | -5 | 71.07 | 5.54 |
Data sourced from a study on topical sustained-release dexamethasone-loaded chitosan nanoparticles. mdpi.com
Hydrogel-Based Systems for Sustained Ophthalmic Release
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them suitable for ophthalmic drug delivery. They can be formulated to be biocompatible, mucoadhesive, and capable of providing sustained drug release, thereby reducing the frequency of administration.
In situ gelling systems are a particularly innovative approach. These formulations are administered as a liquid and undergo a phase transition to a gel upon instillation into the eye, triggered by physiological cues such as temperature or pH. Niosomal in-situ gels containing dexamethasone sodium phosphate have been developed using temperature-sensitive polymers like Carbomer 974P and HPMC K4M. ijpsnonline.com These systems are designed to prolong the residence time of the drug on the ocular surface and provide a sustained release profile. ijpsnonline.com Research has shown that these formulations can release the drug over several hours, offering a viable alternative to conventional eye drops. ijpsnonline.com
Another advanced system is a self-healing, thermosensitive hydrogel designed for the sustained release of dexamethasone. nih.gov In one study, dexamethasone was covalently linked to a polymer backbone, and the hydrogel was capable of releasing the drug for over 400 days through ester hydrolysis. nih.gov Such long-acting formulations have the potential to significantly improve the management of chronic ocular inflammatory conditions. nih.gov Furthermore, a supramolecular hydrogel has been developed that can release dexamethasone in a slow manner in response to the acidic microenvironment of an inflamed orbit. nih.gov In vitro experiments with this hydrogel demonstrated a continuous release of 40% of the total dexamethasone within seven days. nih.gov
Advances in Dermal and Transcutaneous Administration
The skin's stratum corneum acts as a formidable barrier to the penetration of many drugs, including the hydrophilic dexamethasone sodium phosphate. Innovative delivery systems are being developed to enhance its dermal and transcutaneous absorption for the treatment of localized inflammatory conditions.
Interpenetrating Polymer Networks (IPNs) for Controlled Dermal Delivery
Interpenetrating polymer networks (IPNs) are composed of two or more polymer networks that are interlaced on a molecular scale. These systems can be engineered to control the swelling behavior and, consequently, the release of an entrapped drug.
A study on novel IPNs composed of poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(N,N'-dimethylacrylamide) (PDMAM) has demonstrated their potential for the dermal delivery of dexamethasone sodium phosphate. mdpi.comnih.gov The composition of the IPN was shown to directly influence its swelling ability, with a higher PDMAM content leading to a greater swelling ratio. mdpi.comnih.gov This increased swelling capacity resulted in a higher entrapment efficiency and drug loading capacity for dexamethasone sodium phosphate. mdpi.comnih.gov The release of the drug from these IPNs was found to follow Fickian diffusion, with approximately 70% of the entrapped drug being released over 24 hours. mdpi.comnih.gov
Table 2: Drug Loading and Entrapment Efficiency of Dexamethasone Sodium Phosphate in PHEMA/PDMAM IPNs
| Polymer Network Composition | Entrapment Efficiency (%) | Drug Loading (%) |
|---|---|---|
| PHEMA Single Network | ~7.5 | ~1.2 |
| PHEMA/PDMAM IPN (High PDMAM content) | ~30 | ~4.5 |
Data from a study on interpenetrating polymer networks for dermal delivery of dexamethasone phosphate. mdpi.comnih.gov
Another research effort developed multicomponent polymer networks, including a copolymer network (CPN) and an IPN, for the dermal application of dexamethasone sodium phosphate. nih.gov These networks exhibited a high degree of swelling in aqueous media and were able to release up to 100% of the loaded drug within 3 hours. nih.gov
Microneedle-Assisted and Iontophoretic Enhancement Techniques
Microneedles are minimally invasive devices that create microscopic channels in the skin, bypassing the stratum corneum and facilitating drug delivery into the underlying tissue. Dissolving microneedle arrays have been fabricated to deliver a combination of dexamethasone and its prodrug, dexamethasone sodium phosphate. These trilayer microneedles were designed to provide both a fast onset of action and sustained treatment. Ex-vivo studies have shown that these microneedle arrays can achieve a delivery efficiency of over 40% for intradermal delivery and over 50% for transdermal delivery.
Iontophoresis is a technique that uses a small electric current to enhance the penetration of charged drug molecules across the skin. The combination of microneedles and iontophoresis has been shown to have a synergistic effect on the transcutaneous delivery of dexamethasone sodium phosphate. nih.govresearchgate.net One study demonstrated that the permeation of the drug from a microneedle array combined with iontophoresis was significantly higher (95.06 ± 2.5% within 60 minutes) compared to the microneedle array alone (84.07 ± 3.5% within 240 minutes). nih.gov This combination approach not only accelerates drug delivery but also has the potential to improve therapeutic outcomes for inflammatory disorders. nih.govresearchgate.net
Optimized Gastrointestinal and Mucosal Delivery Approaches
Oral and mucosal delivery of dexamethasone sodium phosphate presents opportunities for both local and systemic effects, provided that the formulation can protect the drug from the harsh environment of the gastrointestinal tract and facilitate its absorption across mucosal membranes.
Research into mucosal delivery has explored the use of bioadhesive polymers to prolong the contact time of the formulation at the site of application. Chitosan, a biocompatible and bioadhesive polymer, has been used to prepare solid dispersions and hydrogels for the buccal delivery of dexamethasone sodium phosphate. researchgate.net These formulations have demonstrated a slow and prolonged in vitro release of the drug. researchgate.net In vivo studies have confirmed that these buccal systems can provide a prolonged release of dexamethasone sodium phosphate compared to a simple glycerin solution of the drug. researchgate.net
For targeted delivery to the colon, a novel oral drug delivery system has been developed consisting of an alginate gel encapsulating ionically bridged dexamethasone sodium phosphate-zinc-poly(lactic-co-glycolic acid) (PLGA) nanocomplexes. nih.gov This system is designed to protect the drug in the upper gastrointestinal tract and release it in the colon for the local treatment of conditions like ulcerative colitis. nih.gov The formulation demonstrated dampened release in the upper gastrointestinal tract and released the nanocomplexes in simulated intestinal fluid. nih.gov
Evaluation of Oral Administration Routes for Parenteral Preparations
While dexamethasone sodium phosphate is primarily formulated for parenteral use, its oral administration has been explored as a practical alternative, particularly in pediatric populations where oral dosage forms may be preferred. nih.govmaine.gov Research has focused on the bioavailability and pharmacokinetics of the injectable formulation when given orally.
A significant challenge with some commercially available oral dexamethasone liquids is the high alcohol content or impractical concentrations, which can lead to adverse effects and poor adherence in children. maine.govmedscape.com Using the parenteral solution for oral administration circumvents the need to crush tablets, which can lead to instability and contamination. maine.govmedscape.com
One open-label, crossover study involving 11 healthy adults evaluated the relative bioavailability of dexamethasone sodium phosphate for injection (DSPI) administered orally compared to a dexamethasone oral concentrate (DOC). nih.govnih.gov The study found that while the injectable formulation administered orally is effective, it is not bioequivalent to the oral concentrate. nih.govresearchgate.net The relative bioavailability of DSPI given orally was determined to be 87.4% based on the area under the curve from time zero to the last measurable concentration (AUC(0-t)) and 91.1% based on the area under the curve from time zero to infinity (AUC(0-∞)). nih.govresearchgate.net The calculated absolute bioavailability was 75.9%. nih.govresearchgate.net
Pharmacokinetic Comparison of Orally Administered Dexamethasone Formulations
| Parameter | Dexamethasone Oral Concentrate (DOC) | Dexamethasone Sodium Phosphate for Injection (DSPI) - Oral | 90% Confidence Interval |
|---|---|---|---|
| Mean AUC(0-t) (ng/dL/hr) | 5497.23 ± 1649 | 4807.82 ± 1971 | 78.8%–96.9% |
| Mean AUC(0-∞) (ng/dL/hr) | 6136.43 ± 2577 | 5591.48 ± 3075 | 79.0%–105.2% |
| Mean Cmax (ng/dL) | 942.94 ± 151 | 790.92 ± 229 | 76.8%–91.7% |
| Dexamethasone Half-life (hours) | 2.57 ± 1.03 | 2.85 ± 1.02 | 96.2%–127.0% |
Data sourced from an open-label, crossover study in healthy adults. nih.govnih.gov
pH-Sensitive and Mucoadhesive Hydrogels for Colonic Targeting
Targeted drug delivery to the colon is a valuable strategy for treating local inflammatory conditions such as ulcerative colitis and Crohn's disease. nih.gov Researchers have been developing pH-sensitive and mucoadhesive hydrogels to ensure that dexamethasone sodium phosphate is released specifically in the colonic environment. nih.gov
One area of research has focused on the formulation of semi-interpenetrating polymer network (semi-IPN) hydrogels. nih.gov These hydrogels are designed to exhibit pH-dependent swelling, meaning they swell more in the basic pH of the colon compared to the acidic environment of the stomach. nih.govnih.gov This characteristic protects the drug from premature release and degradation. nih.govfrontiersin.org
In one study, semi-IPN hydrogels were synthesized using hydroxypropyl-β-cyclodextrin-g-poly(acrylic acid) and gelatin. nih.gov The inclusion of acrylic acid imparts pH sensitivity, while gelatin provides mucoadhesive properties, allowing the hydrogel to adhere to the colonic mucosa and prolong drug release. nih.gov The swelling ratio of these hydrogels was found to decrease in acidic pH and increase in basic pH. nih.gov For instance, acrylic acid-based hydrogels demonstrated higher swelling at a pH of 7.4 compared to a pH of 1.2. nih.gov
Swelling Behavior of Acrylic Acid-Based Hydrogels at Different pH Levels
| pH | Swelling Characteristics | Rationale |
|---|---|---|
| 1.2 (Acidic) | Low Swelling | Protonation of functional groups restricts water uptake. |
| 7.4 (Basic) | High Swelling | Deprotonation of acrylic acid allows for greater water absorption and drug release. |
This pH-dependent swelling is crucial for targeted colonic delivery. nih.govnih.gov
Chitosan-Based Systems for Buccal Application
Buccal delivery, which involves administering a drug through the mucosal membranes lining the inside of the cheek, is another innovative route being explored for dexamethasone sodium phosphate. nih.govresearchgate.net This method offers the potential for prolonged local drug delivery for treating mouth diseases. nih.gov
Chitosan, a biocompatible and bioadhesive polymer, has been a key material in the development of these systems. nih.govnih.gov Researchers have formulated both solid dispersions and hydrogels containing dexamethasone sodium phosphate and chitosan. nih.gov These formulations are designed to adhere to the buccal mucosa and provide a slow and prolonged release of the drug. nih.gov
In vitro studies have shown that the swelling properties of the chitosan polymer are a primary factor influencing the drug release profile at the pH of the mouth. nih.gov A study comparing different drug-to-polymer weight ratios found that a 2:1 chitosan-dexamethasone sodium phosphate solid dispersion showed particular promise for further investigation based on in vitro swelling and in vivo tests. nih.gov The release of the drug from these chitosan-based systems is significantly more prolonged compared to a simple glycerine solution of the drug. nih.gov
Advanced Carrier Technologies and Prodrug Design
Beyond novel formulations, advanced carrier technologies and prodrug strategies are being developed to optimize the delivery of dexamethasone sodium phosphate, enhance its therapeutic index, and minimize systemic side effects.
Erythrocyte-Mediated Drug Delivery Systems (EryDex)
A novel approach to drug delivery involves using a patient's own red blood cells (erythrocytes) as carriers. The EryDex system is an innovative technology that encapsulates dexamethasone sodium phosphate within autologous erythrocytes. europa.euquincetx.com This system is designed to provide a slow and sustained release of the active drug, dexamethasone, thereby reducing the side effects associated with long-term corticosteroid use. quincetx.combiospace.com
The process involves the ex vivo encapsulation of dexamethasone sodium phosphate into the patient's red blood cells. europa.eu Once these modified erythrocytes are re-injected, intra-erythrocyte phosphatases dephosphorylate the prodrug to release the biologically active dexamethasone into the bloodstream over an extended period. europa.eunih.gov
The EryDex system, which utilizes the proprietary Autologous Intracellular Drug Encapsulation (AIDE) technology, has been investigated as a treatment for Ataxia-Telangiectasia (A-T), a rare neurodegenerative disease. quincetx.compatsnap.com Clinical trials have been conducted to assess the efficacy and safety of this delivery system in A-T patients. quincetx.comnih.gov One Phase 3 trial, the ATTeST study, showed that patients receiving a high dose of EryDex had reduced neurological symptoms. quincetx.comnih.gov
Results of the Phase 3 ATTeST Clinical Trial for EryDex
| Patient Group | Change in mICARS* Score | Statistical Significance (p-value) |
|---|---|---|
| Treated Group (High-Dose EryDex) | -1.40 (compared to placebo) | 0.077 |
| Per-Protocol Population (High-Dose EryDex) | -2.2 (compared to placebo) | 0.019 |
\mICARS: modified International Cooperative Ataxia Rating Scale. A negative change indicates improvement in neurological symptoms.* quincetx.comnih.gov
Polymeric Conjugates and Nanocarrier Development
The covalent conjugation of dexamethasone to polymeric carriers is a promising strategy to improve its solubility, bioavailability, and targeting to specific sites of inflammation. nih.govnih.gov This approach often involves creating a prodrug that releases the active dexamethasone under specific physiological conditions, such as a change in pH. nih.gov
One area of research has focused on conjugates of dexamethasone with N-(2-hydroxypropyl) methacrylamide (HPMA) copolymers. nih.gov These water-soluble polymers are biocompatible and non-immunogenic, and they can prolong the circulation time of the attached drug. nih.gov In these systems, dexamethasone is attached via a spacer that is designed to be cleaved in the acidic environment of inflamed tissues or within cells, leading to a pH-sensitive drug release. nih.gov For example, a dexamethasone-HPMA conjugate was designed to release 80% of its drug payload within 6 hours at a pH of 5.0, which mimics the intracellular environment of inflammation-related cells. nih.gov
Another approach involves the use of self-assembling amphiphilic polypeptides to form nanoparticles that carry conjugated dexamethasone. nih.gov These nanoparticle-based systems have been investigated for potential intravitreal delivery in the treatment of eye diseases. nih.gov The amount of dexamethasone that can be conjugated to these carriers can be varied, with studies reporting drug loading ranging from 6 to 220 µg per mg of polymer. nih.gov The development of various nanocarriers, including lipid-based nanoparticles, micelles, and hydrogels, is a rapidly advancing field aimed at enhancing the precision and reducing the side effects of dexamethasone therapy. researchgate.netbohrium.comcolab.ws
Mechanisms of Therapeutic Efficacy and Drug Resistance
Research on Efficacy in Diverse Pathological Conditions
The broad applicability of dexamethasone (B1670325) sodium phosphate (B84403) stems from its ability to modulate fundamental inflammatory and immune pathways. Extensive research has elucidated its mechanisms of action in various diseases, highlighting its role in regulating cellular responses and cytokine production.
Neuroinflammatory Pathway Modulation (e.g., Microglial Cell Response)
In the central nervous system, neuroinflammation is a key contributor to the progression of neurodegenerative disorders. Dexamethasone sodium phosphate has been shown to attenuate this process by modulating the activity of microglial cells, the primary immune cells of the brain. nih.gov
Studies on lipopolysaccharide (LPS)-activated microglial cells have demonstrated that dexamethasone sodium phosphate significantly inhibits the secretion of pro-inflammatory factors. nih.gov This includes a reduction in regulated on activation, normal T cell expressed and secreted (RANTES), transforming growth factor-beta 1 (TGF-β1), and nitric oxide (NO). nih.gov Conversely, it enhances the production of the anti-inflammatory cytokine interleukin-10 (IL-10) and macrophage inflammatory protein-1α (MIP-1α). nih.gov This shift in cytokine and chemokine profile helps to dampen the inflammatory environment in the brain.
The molecular mechanism underlying this modulation involves the inhibition of key signaling pathways. Dexamethasone sodium phosphate has been found to suppress the degradation of IRAK-1 and IRAK-4, proteins crucial for toll-like receptor signaling. nih.gov This, in turn, blocks the activation of TRAF6, p-TAK1, and p-JNK, ultimately leading to a reduction in the inflammatory response of microglial cells. nih.govproquest.com By interfering with these signaling cascades, dexamethasone sodium phosphate effectively curtails the neuroinflammatory processes that can lead to neuronal damage. nih.gov
Table 1: Effect of Dexamethasone Sodium Phosphate on Microglial Cell Secretions
| Secreted Factor | Effect of Dexamethasone Sodium Phosphate | Implication in Neuroinflammation |
|---|---|---|
| RANTES | Decreased Secretion | Reduction of immune cell recruitment |
| TGF-β1 | Decreased Secretion | Attenuation of pro-inflammatory signaling |
| Nitric Oxide (NO) | Decreased Production | Mitigation of oxidative stress and neuronal damage |
| IL-10 | Increased Production | Promotion of an anti-inflammatory environment |
Applications in Acute and Chronic Inflammatory States (e.g., COVID-19, Bronchiolitis)
The potent anti-inflammatory properties of dexamethasone sodium phosphate have been pivotal in managing acute and chronic inflammatory conditions. Its role came to global prominence during the COVID-19 pandemic. The RECOVERY trial demonstrated that dexamethasone significantly reduced mortality in hospitalized patients with severe COVID-19 requiring oxygen or mechanical ventilation. drugbank.com The therapeutic benefit is attributed to its ability to counteract the "cytokine storm," an overactive inflammatory response characterized by the excessive release of pro-inflammatory cytokines, which leads to acute respiratory distress syndrome (ARDS) and multi-organ failure. benthamscience.com Studies have shown that dexamethasone treatment in severe COVID-19 is associated with a significant reduction in inflammatory markers such as C-reactive protein (CRP). nih.gov
In the context of pediatric respiratory illnesses, the efficacy of dexamethasone sodium phosphate in acute bronchiolitis has been investigated. Some studies have indicated a clinical benefit, with a single injection of dexamethasone leading to a reduction in the duration of respiratory distress and length of hospital stay for previously healthy young children hospitalized with the condition. nih.gov However, the routine use of corticosteroids in bronchiolitis remains a subject of debate, with other studies showing no significant benefit. nih.govresearchgate.net
Table 2: Selected Clinical Trial Findings for Dexamethasone in Inflammatory States
| Condition | Study/Trial | Key Finding |
|---|---|---|
| COVID-19 | RECOVERY Trial | Reduced 28-day mortality in patients on mechanical ventilation or oxygen. |
| COVID-19 | Retrospective Clinical Study | Associated with lower mortality rates and shortened hospital stays compared to methylprednisolone. benthamscience.com |
| Acute Bronchiolitis | Randomized, double-blind, placebo-controlled trial | Single injection significantly decreased time to resolution of respiratory distress and length of hospital stay. nih.gov |
| RSV Bronchiolitis | Double-blind, placebo-controlled study | Inhaled dexamethasone did not show statistically significant differences in clinical score or oxygen saturation but suggested a potential reduction in hospital stay length. nih.gov |
Investigative Use in Autoimmune and Allergic Disorders
Dexamethasone sodium phosphate is a cornerstone in the management of various autoimmune and allergic disorders due to its profound immunosuppressive and anti-inflammatory effects. researchgate.netjddtonline.info In systemic lupus erythematosus (SLE), an autoimmune disease characterized by widespread inflammation, dexamethasone is used to control disease flares and prevent organ damage. drugbank.com Research into novel delivery systems, such as macromolecular prodrugs of dexamethasone, has shown promise in animal models of lupus nephritis. These prodrugs appear to selectively target the inflamed kidneys, leading to amelioration of nephritis without the systemic side effects typically associated with glucocorticoid therapy. nih.gov Furthermore, dexamethasone-primed mesenchymal stem cell-derived conditioned media is being investigated as a potential cell-free therapeutic approach to modulate the immune response in SLE. nih.gov
In the context of severe allergic reactions, such as anaphylaxis, dexamethasone sodium phosphate is administered as an adjunctive therapy to reduce inflammation and prevent a biphasic or protracted reaction. frontiersin.orgfrontiersin.org Its ability to suppress the release of inflammatory mediators from various immune cells is critical in controlling the systemic effects of a severe allergic response. nih.gov
Understanding and Overcoming Drug Resistance
Despite the therapeutic efficacy of glucocorticoids like dexamethasone sodium phosphate, the development of drug resistance remains a significant hurdle, particularly in the treatment of hematologic malignancies.
Glucocorticoid Resistance in Hematologic Malignancies (e.g., Acute Lymphoblastic Leukemia)
In acute lymphoblastic leukemia (ALL), glucocorticoids are a critical component of chemotherapy regimens, inducing apoptosis in malignant lymphoid cells. nih.gov However, intrinsic or acquired resistance to glucocorticoids is a major cause of treatment failure and relapse. nih.gov Understanding the molecular and cellular underpinnings of this resistance is crucial for developing strategies to overcome it.
Glucocorticoid resistance in ALL is a multifactorial phenomenon that can arise from alterations at various levels of the glucocorticoid signaling pathway. nih.gov
Glucocorticoid Receptor (GR) Alterations: While less common in primary patient samples, defects in the glucocorticoid receptor itself can contribute to resistance. ashpublications.orgaacrjournals.org This can include decreased GR expression, mutations that impair ligand binding or nuclear translocation, and alterations in GR post-translational modifications such as phosphorylation, which can affect its stability and transcriptional activity. nih.gov
Aberrant Signaling Pathways: Several signaling pathways can modulate the cellular response to glucocorticoids. Activation of pathways such as JAK/STAT, PI3K/AKT/mTOR, and RAS/MEK/ERK can promote cell survival and antagonize the pro-apoptotic effects of dexamethasone. nih.govnih.govresearchgate.net For instance, the PI3K/AKT pathway can negatively regulate the pro-apoptotic function of GSK3β, leading to increased levels of the anti-apoptotic protein MCL1. nih.gov In some cases, glucocorticoids themselves can paradoxically activate pro-survival pathways, such as the IL-7R/JAK/STAT5 pathway in T-ALL, leading to their own resistance. jci.org The Aurora kinase/β-catenin axis has also been identified as a novel mechanism contributing to dexamethasone resistance. springernature.com
Dysregulation of Apoptotic Machinery: A key mechanism of glucocorticoid-induced cell death is the upregulation of the pro-apoptotic BH3-only protein Bim. ashpublications.org Resistance is often associated with a failure to induce Bim expression following dexamethasone treatment. aacrjournals.org This can be due to epigenetic modifications or the upregulation of anti-apoptotic proteins from the BCL-2 family, such as BCL-2, BCL-XL, and MCL1, which sequester Bim and prevent it from initiating apoptosis. nih.govresearchgate.net
Tumor Microenvironment: The bone marrow microenvironment can provide survival signals to leukemic cells, protecting them from glucocorticoid-induced apoptosis. nih.gov This can involve direct cell-to-cell contact or the secretion of cytokines and growth factors that activate pro-survival signaling pathways within the cancer cells.
Table 3: Key Molecular and Cellular Mechanisms of Dexamethasone Resistance in ALL
| Mechanism | Description | Key Molecules/Pathways Involved |
|---|---|---|
| GR Alterations | Reduced expression or functional impairment of the glucocorticoid receptor. | GR (NR3C1) |
| Aberrant Signaling | Activation of pro-survival pathways that counteract glucocorticoid-induced apoptosis. | JAK/STAT, PI3K/AKT/mTOR, RAS/MEK/ERK, IL-7R, Aurora kinase/β-catenin |
| Apoptotic Dysregulation | Failure to induce pro-apoptotic proteins or overexpression of anti-apoptotic proteins. | Bim, BCL-2, BCL-XL, MCL1 |
| Microenvironment | Protective signals from the surrounding tissue that promote leukemia cell survival. | Cytokines, Growth Factors |
Strategies for Overcoming Resistance Phenotypes
The development of resistance to dexamethasone, particularly in the context of malignancies like acute lymphoblastic leukemia (ALL) and multiple myeloma (MM), has spurred research into strategies to restore or enhance its therapeutic efficacy. These strategies often involve combination therapies that target the molecular pathways implicated in resistance.
One prominent approach involves modulating the activity of key signaling pathways that are dysregulated in resistant cells. For instance, the PI3K/Akt/mTOR pathway is often upregulated in glucocorticoid-resistant leukemias. ashpublications.org Clinical and preclinical studies have explored the use of mTOR inhibitors, which can re-sensitize resistant cells to dexamethasone-induced apoptosis. ashpublications.org
Another strategy focuses on targeting pro-survival proteins that are overexpressed in resistant cancer cells. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in preventing apoptosis. tandfonline.com Overexpression of Bcl-2 has been associated with dexamethasone resistance in multiple myeloma. tandfonline.com The use of Bcl-2 inhibitors, such as venetoclax, has shown promise in overcoming this resistance. nih.gov
Furthermore, agents that can modulate the expression or function of the glucocorticoid receptor (GR) are being investigated. For example, the small molecule J9 has been shown to reverse dexamethasone resistance in T-cell acute lymphoblastic leukemia (T-ALL) by upregulating the expression of the glucocorticoid receptor. acs.org
The table below summarizes some of the key strategies being explored to overcome dexamethasone resistance.
| Strategy | Target Pathway/Molecule | Rationale |
| mTOR Inhibition | PI3K/Akt/mTOR pathway | Downregulates a key survival pathway often activated in resistant cells. ashpublications.org |
| Bcl-2 Inhibition | Bcl-2 family proteins | Blocks the anti-apoptotic function of overexpressed pro-survival proteins. tandfonline.com |
| GR Upregulation | Glucocorticoid Receptor (GR) | Increases the levels of the primary target of dexamethasone, enhancing its cytotoxic effects. acs.org |
| HDAC Inhibition | Histone Deacetylases (HDACs) | May restore the expression of pro-apoptotic genes silenced in resistant cells. |
| Combination Chemotherapy | Various cytotoxic agents | Synergistic effects to induce cell death through multiple mechanisms. |
This table is for informational purposes and is not exhaustive.
Research is ongoing to identify novel therapeutic targets and combination strategies to effectively combat dexamethasone resistance. The identification of specific resistance mechanisms in individual patients may allow for more personalized and effective treatment approaches in the future.
Analytical Chemistry and Quality Assurance Research
Spectrophotometric Quantification Methods Development
Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, offers a straightforward, rapid, and cost-effective approach for the quantification of dexamethasone (B1670325) sodium phosphate (B84403). These methods are based on the principle that the molecule absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.
UV-Visible spectrophotometry is a widely applied technique for the routine analysis of dexamethasone sodium phosphate in both its pure, bulk form and in various pharmaceutical dosage forms, such as injections. nih.govnih.gov A common method involves dissolving the compound in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). For dexamethasone sodium phosphate, the λmax is consistently identified at approximately 242 nm. researchgate.net
The method's validity is established through several key performance parameters. Linearity is observed over a specific concentration range, typically between 2 and 50 μg/ml, with a high correlation coefficient (r²) of 0.999 demonstrating a strong linear relationship between concentration and absorbance. nih.govnih.gov The accuracy of the method is confirmed through recovery studies, with percentage recoveries generally falling within the 98.58% to 102.52% range. nih.govnih.gov Furthermore, the method's sensitivity is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which have been reported as 0.83 μg/ml and 2.5 μg/ml, respectively. nih.govnih.gov
| Parameter | Value |
|---|---|
| Wavelength of Maximum Absorbance (λmax) | 242.5 nm |
| Linearity Range | 2 - 50 μg/ml |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD) | 0.83 μg/ml |
| Limit of Quantitation (LOQ) | 2.5 μg/ml |
| Percentage Recovery | 98.58% - 102.52% |
The selection of an appropriate solvent and the control of pH are critical for achieving accurate and reproducible results in spectrophotometric analysis. Dexamethasone sodium phosphate is soluble in phosphate buffer, which is often used as the solvent for analysis. nih.govnih.gov The pH of the solution can influence the absorbance of the compound. Studies have shown that a pH of 6 provides the highest absorbance at the λmax of 242.5 nm, making it the optimal pH for quantification. nih.govnih.gov The ionization of the sodium salt is pH-dependent, and shifts in pH can lead to changes in the maximum absorption wavelength; for instance, at a pH of 3.0, the λmax has been observed to shift to 269 nm. researchgate.net Therefore, careful control of the pH is essential for method consistency.
Advanced Chromatographic and Mass Spectrometric Techniques
For more complex samples, such as biological fluids, or when higher sensitivity and selectivity are required, advanced techniques like High-Performance Liquid Chromatography (HPLC) are employed. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
HPLC is a cornerstone for the analysis of dexamethasone sodium phosphate, offering robust and reliable quantification. edu.krd A typical HPLC system for this analysis utilizes a UV detector. edu.krd Isocratic methods, where the mobile phase composition remains constant throughout the analysis, are common. edu.krd The run time for such methods is often less than 15 minutes, allowing for efficient sample throughput. edu.krd
| Parameter | Method 1 (Veterinary Suspension) tpcj.org | Method 2 (Chitosan Microspheres) researchgate.net | Method 3 (Eye Drops) pjps.pk |
|---|---|---|---|
| Stationary Phase (Column) | Reversed-phase C18 (250mm X 4.6 mm, 5µm) | C18 PrincetonSPHER-100 C18-QB 100A (250 × 4.6 mm, 5 µm) | C18 column (250 mm x 4.6 mm i.d, 5µ particle size) |
| Mobile Phase | Acetonitrile (B52724): Phosphate buffer 0.1% (50:50), pH 3.0 | Acetonitrile and 0.1% sodium dihydrogen phosphate monohydrate (50:50) | Mixed phosphate buffer (pH 6.8) and acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 ml/min | 1.0 mL/min | 1 ml/min |
| Detection Wavelength | 254 nm | 254 nm | 224 nm |
| Retention Time | 2.25 min | 2.899 minutes | 6.47 min |
| Linearity Range | 10.528 µg/ml - 23.1616 µg/ml | 15-60 µg/mL | 1-6 µg/ml |
Analyzing dexamethasone sodium phosphate in complex biological matrices like vitreous humor presents unique challenges due to the presence of interfering substances such as proteins. ekjo.org Reverse Phase HPLC (RP-HPLC) is the method of choice for such applications. ekjo.org A crucial step in this analysis is sample clean-up to remove proteins that could co-elute with the drug. A common technique involves using a solid-phase extraction cartridge, such as a Waters Sep-Pak C18 cartridge. ekjo.org In this procedure, proteins are separated and eluted with water, while dexamethasone sodium phosphate is eluted with methanol. ekjo.org
Following the clean-up, the sample is analyzed by RP-HPLC with UV detection at 254 nm. ekjo.org This method has demonstrated linearity for concentrations ranging from 0.1 mg to 1.0 mg per 1.0 ml of vitreous. ekjo.org While the recovery of the drug through the sample clean-up process can be around 68.9 ± 3.0%, the method is highly reproducible, making it a reliable technique for determining vitreous levels of the compound. ekjo.org
To ensure the development of robust and reliable analytical methods, the principles of Analytical Quality by Design (AQbD) are increasingly being applied. waters.com AQbD is a systematic approach to method development that begins with predefined objectives and emphasizes understanding the product and process and controlling the process. An Ultra High-Performance Liquid Chromatography method for dexamethasone phosphate and its related compounds was developed using the AQbD approach. waters.com
The process starts with defining the Method Target Profile, which outlines the performance goals of the method. For this particular method, key goals included achieving a USP resolution of ≥1.5 for the critical pair of compounds and ensuring the method is compatible with mass spectrometry. waters.com The final developed method utilized a MaxPeak Premier BEH C18 Column with a mobile phase consisting of 0.1% formic acid in acetonitrile (organic) and 10 mM ammonium (B1175870) formate (B1220265) in water (aqueous). waters.com This AQbD approach resulted in a method with excellent peak separation, high recoveries, and good reproducibility, with USP tailing factors of ≤1.1 for all peaks. waters.com
Compound Index
| Compound Name |
|---|
| Dexamethasone sodium phosphate |
| Dexamethasone |
| Acetonitrile |
| Methanol |
| Formic acid |
| Ammonium formate |
| Sodium dihydrogen phosphate monohydrate |
| Prednisolone acetate |
| Chloramphenicol |
| Sparfloxacin |
| Hydrocortisone (B1673445) phosphate |
High-Performance Liquid Chromatography (HPLC) Methodologies
Validation of Analytical Methods and Performance Metrics
The validation of analytical methods is essential to ensure that they are suitable for their intended purpose. The following subsections detail the key performance metrics evaluated during the validation of analytical methods for dexamethasone sodium phosphate.
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a known amount of the analyte into a blank matrix. For dexamethasone sodium phosphate, accuracy is typically reported as percent recovery, with values often in the range of 98.58% to 102.52%. nih.gov
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For dexamethasone sodium phosphate, intra-day precision values are often below 2%, and inter-day precision is also maintained within acceptable limits, demonstrating the method's reproducibility. researchgate.netsemanticscholar.org
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity of a method for dexamethasone sodium phosphate is typically demonstrated by a high correlation coefficient (r²), often greater than 0.999. nih.govpensoft.netpjps.pk
| Concentration Taken (µg/ml) | Concentration Found (µg/ml) | Recovery (%) | RSD (%) | Source |
|---|---|---|---|---|
| 15 | 15.084 | 100.65 | 2.52 | nih.gov |
| 30 | 30.802 | 102.67 | 0.46 | nih.gov |
| 45 | 44.902 | 99.7 | 0.091 | nih.gov |
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These limits are crucial for determining the sensitivity of an analytical method. For dexamethasone sodium phosphate, LOD and LOQ values vary depending on the analytical technique employed.
| Analytical Method | LOD (µg/ml) | LOQ (µg/ml) | Source |
|---|---|---|---|
| Spectrophotometric | 0.6371 | 1.930 | nih.gov |
| Colorimetric | 0.23 | 0.9 | uobaghdad.edu.iq |
| RP-HPLC | 0.023 | 0.072 | pjps.pk |
| RP-HPLC | 1.327 | 4.425 | researchgate.net |
Recovery studies are essential to evaluate the accuracy of an analytical method by determining the amount of analyte that can be extracted from a complex matrix.
Pharmaceutical Samples: In pharmaceutical dosage forms like injections and eye drops, the recovery of dexamethasone sodium phosphate is expected to be high, indicating minimal interference from excipients. Studies have reported recovery percentages ranging from 98.58% to 102.52% in such formulations. nih.gov
Biological Samples: The analysis of dexamethasone sodium phosphate in biological samples such as serum, urine, and ocular tissues is more challenging due to the complexity of the matrix. scielo.org.zanih.gov Despite this, methods have been developed with excellent recovery. For instance, recovery in spiked urine and serum samples has been reported to be in the range of 99.0% to 102.0%. nih.gov In rabbit ocular tissues, extraction recoveries of over 98.5% have been achieved. mdpi.com
| Sample Type | Recovery (%) | Source |
|---|---|---|
| Pharmaceutical Injections | 98.58 - 102.52 | nih.gov |
| Urine | 99.4 - 102.0 | nih.gov |
| Serum | 99.0 - 100.7 | nih.gov |
| Rabbit Ocular Tissues | >98.5 | mdpi.com |
| Physiological Fluids (General) | 96.5 - 102.3 | scielo.org.za |
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, parameters such as the pH of the mobile phase, its composition, flow rate, and detection wavelength may be varied. semanticscholar.orgedu.krd For example, a method was found to be robust when the detection wavelength was changed from 254 nm to 254±2 nm and the flow rate was varied from 1 ml/min to 1±0.1 ml/min, with no significant impact on the results. semanticscholar.org
Reproducibility: Reproducibility assesses the precision between different laboratories, and is often evaluated through inter-laboratory trials. Within a single laboratory, reproducibility can be assessed by comparing results obtained by different analysts, on different days, and with different equipment. Excellent reproducibility is demonstrated by low RSD values for inter-day and intra-day precision studies. researchgate.net Furthermore, the batch-to-batch reproducibility of analytical columns is crucial for the long-term consistency of a method, and studies have shown high reproducibility for dexamethasone phosphate analysis using modern column technologies. lcms.cz
Stability and Compatibility Studies in Multicomponent Formulations
The stability and compatibility of dexamethasone sodium phosphate in multicomponent intravenous (IV) admixtures are critical areas of analytical research, ensuring the integrity and efficacy of the compound when co-administered with other therapeutic agents or diluted in standard infusion solutions. Research in this area focuses on identifying potential physical and chemical incompatibilities, degradation pathways, and optimal conditions for storage and use.
Detailed studies have been conducted to evaluate the stability of dexamethasone sodium phosphate when mixed with common intravenous diluents, such as 0.9% sodium chloride and 5% dextrose. These investigations typically assess changes in physical appearance, pH, and drug concentration over time under various storage conditions. One such study prepared admixtures with dexamethasone sodium phosphate concentrations of 0.08 mg/mL and 0.4 mg/mL in polyvinylchloride (PVC) bags. nih.gov The samples were then stored at room temperature or under refrigeration for up to 14 days. nih.gov Throughout the study period, all solutions remained clear and colorless, with no visible particulate matter. nih.gov High-performance liquid chromatography (HPLC) analysis confirmed the chemical stability of the admixtures, with dexamethasone sodium phosphate concentrations remaining between 94% and 100% of the initial values for the entire 14-day period under both room temperature and refrigerated conditions. nih.govscispace.comresearchgate.net
Table 1: Chemical Stability of Dexamethasone Sodium Phosphate (DSP) in IV Admixtures Over 14 Days
| Diluent | DSP Concentration (mg/mL) | Storage Condition | % of Initial Concentration Remaining nih.govsjf.edu |
|---|---|---|---|
| 0.9% Sodium Chloride | 0.08 | Room Temperature | 94 - 100% |
| 0.9% Sodium Chloride | 0.08 | Refrigerated | 94 - 100% |
| 0.9% Sodium Chloride | 0.4 | Room Temperature | 94 - 100% |
| 0.9% Sodium Chloride | 0.4 | Refrigerated | 94 - 100% |
| 5% Dextrose | 0.08 | Room Temperature | 94 - 100% |
| 5% Dextrose | 0.08 | Refrigerated | 94 - 100% |
| 5% Dextrose | 0.4 | Room Temperature | 94 - 100% |
The pH of the admixtures was also monitored as a key indicator of stability. The initial pH values for solutions in 0.9% sodium chloride were between 6.4 and 6.8, while those in 5% dextrose ranged from 7.0 to 7.8. nih.govsjf.edu Over the 14-day study, the pH of all samples remained within one unit of their initial values, further demonstrating the compound's stability in these common diluents. nih.govscispace.com
Table 2: pH Stability of Dexamethasone Sodium Phosphate (DSP) in IV Admixtures
| Diluent | Initial pH Range nih.govsjf.edu | pH Change Over 14 Days scispace.comresearchgate.net |
|---|---|---|
| 0.9% Sodium Chloride | 6.4 - 6.8 | Remained within one pH unit of initial value |
Beyond simple diluents, the compatibility of dexamethasone sodium phosphate with other active pharmaceutical ingredients is a significant focus of research, particularly in contexts like antiemetic therapy and palliative care. nih.govthieme-connect.com Studies have investigated its stability when combined with 5-HT3 receptor antagonists, which are frequently co-administered to prevent chemotherapy-induced nausea and vomiting. nih.gov A comprehensive study found that admixtures of dexamethasone sodium phosphate with various 5-HT3 antagonists (including ondansetron, granisetron, and palonosetron) were compatible and stable for at least 48 hours in both 5% glucose and 0.9% NaCl injections under ambient conditions. nih.gov
Similarly, the combination of dexamethasone sodium phosphate with azasetron (B53510) hydrochloride in 0.9% sodium chloride injection was found to be stable. oncotarget.com When stored at 4°C and protected from light, losses of both compounds were less than 3% over 14 days in both polyolefin bags and glass bottles. oncotarget.com At room temperature (25°C), the combination remained stable for 48 hours when protected from light. oncotarget.com However, significant degradation of both drugs was observed over 48 hours when the mixtures were exposed to light, highlighting the importance of light protection for certain multicomponent formulations. oncotarget.com
Table 3: Compatibility of Dexamethasone Sodium Phosphate (DSP) with Azasetron Hydrochloride (0.1 mg/mL) in 0.9% Sodium Chloride
| DSP Concentration (mg/mL) | Container | Storage Condition | Duration | % of Initial DSP Concentration Remaining oncotarget.com |
|---|---|---|---|---|
| 0.05, 0.1, or 0.2 | Polyolefin Bag | 4°C, protected from light | 14 Days | > 97% |
| 0.05, 0.1, or 0.2 | Glass Bottle | 4°C, protected from light | 14 Days | > 97% |
| 0.05, 0.1, or 0.2 | Polyolefin Bag | 25°C, protected from light | 48 Hours | Stable |
Further research has confirmed the compatibility of dexamethasone sodium phosphate with other drugs.
Ketamine Hydrochloride : Combinations in 0.9% sodium chloride injection were physically and chemically stable for at least 192 hours (8 days) when stored in polypropylene (B1209903) syringes at 4°C, 23°C, and 37°C. nih.gov All tested formulations maintained more than 98% of the initial concentrations of both drugs, with no degradation products detected and minimal pH variation. nih.gov
Furosemide : Admixtures in 0.9% saline were stable for up to 5 days when stored at 4°C and 25°C in the dark, with drug losses of less than 10%. thieme-connect.com However, after 15 days of storage, slight precipitation was observed, and maximum losses reached 20% for both compounds. thieme-connect.com
Sodium Aescinate : Mixtures in 5% glucose or 0.9% sodium chloride injection showed high stability when stored at 4°C for 12 hours. researchgate.net In contrast, the mixture was found to be unstable when stored at 37°C, indicating that for some combinations, low-temperature storage is crucial. researchgate.net
While dexamethasone sodium phosphate is compatible with many compounds, interactions with certain excipients can lead to degradation. An investigation into an unknown impurity in a dexamethasone sodium phosphate injection revealed a reaction with the antioxidant excipient sodium bisulfite. scirp.org Under heat, dexamethasone sodium phosphate can react with sodium bisulfite in a nucleophilic addition reaction to form a sulfonated adduct, affecting the drug's purity and quality. scirp.org This finding underscores the importance of excipient compatibility screening during formulation development.
Preclinical and Clinical Research Landscape
In Vitro and In Vivo Pharmacological Investigations
BV-2 Microglial Cells
Mechanistic studies using the BV-2 microglial cell line have been instrumental in understanding the anti-neuroinflammatory properties of dexamethasone (B1670325) sodium phosphate (B84403). In lipopolysaccharide (LPS)-activated BV-2 cells, dexamethasone sodium phosphate has been shown to inhibit the neuroinflammatory response and cell migration. springernature.com This is achieved by modulating the secretion of chemokines and cytokines; for instance, it dampens the secretion of pro-inflammatory factors like RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), transforming growth factor-beta 1 (TGF-β1), and nitric oxide (NO), while increasing the production of anti-inflammatory macrophage inflammatory protein-1α (MIP-1α) and interleukin 10 (IL-10). springernature.com The underlying molecular mechanism appears to be associated with the inhibition of the TRAF6/TAK-1/JNK signaling pathway, mediated by IRAK-1 and IRAK-4. springernature.comnih.gov
Further research indicates that dexamethasone influences microglial polarization. One study found that it promotes IL-4-induced alternative activation (M2 polarization), which is associated with anti-inflammatory and tissue repair functions, by enhancing the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) via the STAT6/PPARγ signaling pathway. frontiersin.org Conversely, another study reported that high-dose dexamethasone can inhibit both M1 and M2 microglia, with a more pronounced effect on M2 microglia, potentially through the GR/JAK1/STAT3 signaling pathway, which may contribute to neurotoxic effects. aacrjournals.org
Table 1: Mechanistic Effects of Dexamethasone Sodium Phosphate in BV-2 Microglial Cell Models
| Model System | Key Finding | Affected Signaling Pathway | Reference |
|---|---|---|---|
| LPS-activated BV-2 cells | Inhibited neuroinflammatory response and migration; modulated cytokine/chemokine secretion. | TRAF6/TAK-1/JNK | springernature.comnih.gov |
| IL-4-treated BV-2 cells | Promoted alternative activation (M2 polarization) by increasing Arg1 and FIZZ1 expression. | STAT6/PPARγ | frontiersin.org |
| TBI model using BV2 cells | Inhibited both M1 and M2 microglia, with a more pronounced effect on M2, leading to potential neurotoxicity. | GR/JAK1/STAT3 | aacrjournals.org |
Acute Lymphoblastic Leukemia (ALL) Cell Lines
Glucocorticoids like dexamethasone are crucial in ALL chemotherapy, but resistance is a major clinical challenge. ashpublications.org Studies using ALL cell lines have uncovered several resistance mechanisms. In some models, resistance is associated with defects in the glucocorticoid receptor (GR), such as impaired ligand-receptor interactions. spandidos-publications.comhaematologica.org However, other studies show that resistance can occur downstream of a functional and properly translocated GR. spandidos-publications.comhaematologica.org
Key mechanisms of resistance identified in ALL cell lines include:
Failure to Induce Apoptosis: Resistant cells may fail to upregulate pro-apoptotic proteins like Bim, a critical step in glucocorticoid-induced cell death. spandidos-publications.comhaematologica.org
Activation of Survival Pathways: Prolonged dexamethasone treatment can induce resistance by activating receptor tyrosine kinases like FLT3. nih.gov Another identified mechanism involves the stabilization of β-catenin, an oncogenic protein, through a non-canonical pathway. springernature.com
Metabolic Reprogramming: Glucocorticoid resistance in ALL is correlated with enhanced glucose consumption and a high glycolytic rate. ashpublications.org Dexamethasone treatment in sensitive cells can reduce the expression of the GLUT1 glucose transporter, leading to decreased glucose uptake and cell death. ashpublications.org
Oncogene Expression: In T-ALL cell lines (e.g., CEM-C1), resistance has been linked to the upregulation of the oncogene c-Myc. researchgate.net
Research also focuses on overcoming resistance. For instance, the kinase inhibitor dasatinib (B193332) has been shown to act synergistically with dexamethasone to induce cell death in T-ALL cell lines.
Dexamethasone sodium phosphate has been evaluated in various animal models to assess its therapeutic efficacy and safety profile.
Ocular Disease Models: In a rodent model of laser-induced choroidal neovascularization (CNV), a sustained-release system of dexamethasone sodium phosphate nanospheres in a thermo-responsive hydrogel significantly reduced CNV lesion size over four weeks without detectable adverse effects like changes in intraocular pressure.
Hearing Loss Models: When administered via intratympanic injection in an ototoxic animal model, a dexamethasone nanosuspension delivered significantly higher drug concentrations to the inner ear tissues compared to a dexamethasone sodium phosphate solution. This resulted in a significantly better hearing-protective effect, and the nanosuspension showed no toxicity at concentrations up to 20 mg/mL.
Oncology Models: In xenograft mouse models of multiple myeloma, dexamethasone treatment effectively inhibited the in vivo tumor growth of sensitive cell lines but not resistant ones.
Toxicology and Biocompatibility Models: An environmental risk assessment in zebrafish (Danio rerio) embryos showed that a mixture of dexamethasone sodium phosphate and tocilizumab affected survival, hatching rate, and morphology, and disturbed the antioxidant defense system. In a study on healthy rabbits, a semi-interpenetrating hydrogel network designed for colonic delivery of the compound did not show any toxic effects on vital organs and was found to be hemocompatible, confirming its biocompatible nature.
Clinical Research Paradigms and Outcomes
The clinical evaluation of dexamethasone sodium phosphate often involves rigorous study designs to determine its efficacy and safety for specific indications. Randomized controlled trials (RCTs) are a cornerstone of this research.
A representative example is the REMED trial, a prospective, multi-centre, open-label, parallel-group RCT designed to test the superiority of a 20 mg versus a 6 mg dose of dexamethasone in adult patients with moderate or severe Acute Respiratory Distress Syndrome (ARDS) due to COVID-19. The trial was designed to be pragmatic, reflecting real-life clinical practice. Key design elements included:
Primary Endpoint: The number of ventilator-free days (VFDs) at 28 days after randomization.
Randomization: Patients were randomized in a 1:1 ratio to one of the two treatment arms.
Stratification: To ensure comparability between groups, randomization was stratified by factors such as age, Charlson Comorbidity Index, C-reactive protein levels, and the trial center.
Follow-up: The protocol included a follow-up period of 360 days after randomization to assess long-term outcomes.
Bioequivalence studies also employ specific designs, typically a single-dose, cross-over study in fasting, healthy adult subjects, which is considered the most discriminative condition.
Long-term administration of dexamethasone can lead to a range of adverse events, necessitating careful safety profiling. Post-marketing surveillance studies and analyses of long-term extension trials provide crucial data.
A prospective, observational, post-authorization safety study of a dexamethasone intravitreal implant followed patients for up to two years. The most common adverse events of special interest were cataract formation and progression in phakic eyes, increased intraocular pressure, and vitreous hemorrhage. The study concluded that the long-term safety profile was acceptable and identified no new safety concerns.
In pediatric patients with ataxia telangiectasia treated for a minimum of 24 months with dexamethasone sodium phosphate encapsulated in autologous erythrocytes (EryDex), a system designed to reduce chronic steroid toxicity, the safety profile was favorable. spandidos-publications.com Adverse events typically associated with prolonged glucocorticoid use, such as Cushingoid features, weight gain, hypertension, or stunted growth, were rarely reported. spandidos-publications.com
The mechanisms behind adverse events are linked to the drug's glucocorticoid activity. Long-term treatment can induce hepatic gluconeogenesis and insulin (B600854) resistance, causing hyperglycemia. Its immunosuppressive properties may increase the risk of infection, and effects on bone metabolism can lead to osteoporosis. A significant risk of long-term therapy is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis.
Table 2: Selected Long-Term Adverse Events of Dexamethasone
| Adverse Event | Patient Population / Context | Key Findings | Reference |
|---|---|---|---|
| Cataract Progression | Patients with macular edema (intravitreal implant) | Occurred in 19.2% of treated phakic eyes in a 2-year study. | |
| Increased Intraocular Pressure | Patients with macular edema (intravitreal implant) | Reported in 19.0% of treated eyes. | |
| Cushingoid Features / Stunted Growth | Pediatric patients with ataxia telangiectasia (EryDex formulation) | Rarely reported during long-term (≥24 months) treatment. | spandidos-publications.com |
| Adrenal Suppression | General long-term use | A known risk of prolonged supraphysiologic glucocorticoid use. |
Glucocorticoid-induced adrenal insufficiency is a critical concern when discontinuing long-term dexamethasone sodium phosphate therapy. Management focuses on gradually tapering the dose to allow the HPA axis to recover.
Clinical guidelines from the Endocrine Society provide a structured approach:
Tapering: For patients on long-term therapy, the dose may be reduced rapidly to physiologic levels (equivalent to hydrocortisone (B1673445) 10mg/m²/day), after which the wean should proceed slowly over weeks to months. It is often recommended to switch from potent, long-acting glucocorticoids like dexamethasone to hydrocortisone, which has a shorter half-life and may better facilitate HPA axis recovery.
Monitoring for Recovery: HPA axis recovery can be assessed by measuring morning serum cortisol levels. A cortisol level greater than 300 nmol/L (10 μg/dL) generally indicates recovery, allowing for safe discontinuation. If levels are low, tapering continues with periodic re-testing. Normal function may not resume for 6-12 months after prolonged use.
Patient Education: Patients at risk of adrenal suppression require education on a "sick day plan," which involves using stress doses of glucocorticoids during illness, surgery, or other significant physiological stress to prevent an adrenal crisis.
Adrenal Crisis Management: In an acute adrenal crisis, initial treatment may involve dexamethasone because it does not interfere with serum cortisol assays, alongside aggressive fluid and electrolyte replacement. Once diagnostic tests are complete, hydrocortisone is the preferred treatment to provide necessary mineralocorticoid support.
Long-Term Safety Profiling and Adverse Event Mechanism Research
Pathophysiology of Dexamethasone-Induced Hypertension
Dexamethasone, a potent synthetic glucocorticoid with minimal mineralocorticoid activity, is frequently associated with the development of hypertension. nih.govmagtech.com.cn The mechanisms underlying dexamethasone-induced hypertension are multifactorial and complex, involving a variety of physiological systems. nih.govdroracle.ai Unlike hypertension caused by naturally occurring steroids, dexamethasone-induced hypertension is not primarily driven by sodium and water retention. nih.gov Instead, research points to a combination of hemodynamic changes, increased vascular sensitivity to vasoconstrictors, and alterations in vasodilator and vasoconstrictor systems. magtech.com.cnthieme-connect.com
Key pathophysiological mechanisms include:
Sympathetic Nervous System: Increased activity of the sympathetic nervous system is another proposed mechanism. magtech.com.cnthieme-connect.com This can lead to increased cardiac output and peripheral vascular resistance. However, studies have shown that hypertension induced by chronic dexamethasone treatment can be resistant to the ablation of peripheral sympathetic nerves, suggesting other mechanisms are also at play. oup.com
Endothelial Dysfunction and Nitric Oxide (NO): Dexamethasone can impair the function of the vascular endothelium, the inner lining of blood vessels. oup.com A key aspect of this dysfunction is the reduced bioavailability of nitric oxide (NO), a potent vasodilator. nih.govmagtech.com.cndroracle.ai Dexamethasone has been shown to decrease the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO. oup.com This reduction in NO leads to decreased vasodilation and contributes to elevated blood pressure.
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful molecules, known as oxidative stress, is implicated in dexamethasone-induced hypertension. nih.govmagtech.com.cn Increased ROS can further reduce the availability of NO and contribute to endothelial dysfunction.
Increased Vascular Pressor Responsiveness: Dexamethasone can enhance the sensitivity of blood vessels to vasoconstrictors like angiotensin II and norepinephrine. nih.govnih.gov This heightened reactivity can lead to an exaggerated constriction of blood vessels in response to normal physiological signals, thereby increasing blood pressure. Studies have shown that dexamethasone can increase the expression of angiotensin II type 1 (AT1) receptors in vascular smooth muscle cells. nih.govnih.gov
Vascular Rarefaction: Some research suggests that dexamethasone can induce vascular rarefaction, a reduction in the density of small blood vessels, which can contribute to increased peripheral resistance and hypertension. oup.com
The following table summarizes the key mechanisms involved in dexamethasone-induced hypertension:
Table 1: Mechanisms of Dexamethasone-Induced Hypertension| Mechanism | Description | Key Findings |
|---|---|---|
| Renin-Angiotensin-Aldosterone System (RAAS) Activation | Dexamethasone increases plasma renin substrate, leading to higher levels of angiotensin II. nih.gov | Increased pressor responses to angiotensin II. nih.gov |
| Sympathetic Nervous System Activation | Increased sympathetic outflow leads to vasoconstriction and increased heart rate. magtech.com.cn | Contributes to elevated blood pressure, though hypertension can persist even with sympathetic nerve blockade. oup.com |
| Endothelial Dysfunction | Impaired function of the vascular endothelium, leading to reduced production of vasodilators like nitric oxide (NO). nih.govmagtech.com.cn | Dexamethasone can decrease eNOS expression and NO bioavailability. oup.com |
| Oxidative Stress | Increased production of reactive oxygen species (ROS) that can damage blood vessels and reduce NO availability. nih.govmagtech.com.cn | Contributes to endothelial dysfunction and vascular inflammation. |
| Increased Vascular Pressor Responsiveness | Enhanced sensitivity of blood vessels to the effects of vasoconstrictors. nih.govnih.gov | Dexamethasone can upregulate angiotensin II type 1 receptors. nih.govnih.gov |
Bioequivalence and Bioavailability Study Design and Interpretation
Bioequivalence studies are crucial for ensuring that different formulations of a drug, such as tablets from different manufacturers or different dosage forms, are therapeutically equivalent. nih.gov These studies are designed to compare the rate and extent of absorption of the active pharmaceutical ingredient.
Study Design:
A typical bioequivalence study for dexamethasone sodium phosphate oral formulations follows a randomized, two-way crossover design. nih.gov In this design, healthy volunteers are randomly assigned to receive either the test formulation or the reference (innovator) formulation. nih.gov After a washout period, they receive the other formulation. This design allows each subject to serve as their own control, reducing variability. who.int
Key elements of the study design include:
Single-Dose Administration: A single dose of the drug is administered to healthy volunteers. who.int
Fasting Conditions: To minimize variability in absorption due to food effects, studies are typically conducted under fasting conditions. who.int
Blood Sampling: Blood samples are collected at multiple time points before and after drug administration to measure the concentration of dexamethasone in the plasma. nih.gov
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters. nih.gov
Interpretation of Results:
The bioequivalence of two formulations is determined by comparing the 90% confidence intervals (CIs) for the geometric mean ratios (test/reference) of the key pharmacokinetic parameters. nih.govthieme-connect.com The most important parameters are:
AUC (Area Under the Curve): This represents the total extent of drug absorption. nih.govnih.gov
Cmax (Maximum Concentration): This represents the maximum concentration of the drug in the plasma and is an indicator of the rate of absorption. nih.govnih.gov
For two formulations to be considered bioequivalent, the 90% CIs for the ratios of AUC and Cmax must fall within the predetermined acceptance range, which is typically 80% to 125%. nih.govthieme-connect.com
The following table presents a summary of pharmacokinetic parameters from a bioequivalence study comparing two 4 mg dexamethasone tablet formulations. nih.gov
Table 2: Pharmacokinetic Parameters from a Dexamethasone Bioequivalence Study
| Parameter | Test Formulation (Mean) | Reference Formulation (Mean) | 90% Confidence Interval |
|---|---|---|---|
| AUC0-t (ng·h/mL) | 501.61 | 507.10 | 94.62% - 103.41% |
| AUC0-∞ (ng·h/mL) | 518.88 | 525.20 | 94.51% - 103.28% |
| Cmax (ng/mL) | 98.02 | 97.82 | 91.43% - 109.81% |
| Tmax (h) | 0.75 (median) | 0.75 (median) | N/A |
| t1/2 (h) | 3.44 | 3.38 | N/A |
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t1/2: Elimination half-life.
Investigative Research into Diagnostic Applications (e.g., Cushing's Syndrome Suppression Tests)
Dexamethasone sodium phosphate is a critical tool in the diagnostic evaluation of Cushing's syndrome, a condition characterized by excessive cortisol production. droracle.ainih.govnih.govlabcorp.com The dexamethasone suppression test (DST) assesses the negative feedback mechanism of the hypothalamic-pituitary-adrenal (HPA) axis. droracle.ainih.gov In healthy individuals, the administration of dexamethasone suppresses the secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), leading to a decrease in cortisol production. uclahealth.org In patients with Cushing's syndrome, this suppression is absent or blunted. labcorp.com
There are two main types of DSTs:
Low-Dose Dexamethasone Suppression Test (LDDST): This is used as a screening test for Cushing's syndrome. nih.govmedscape.com A lack of cortisol suppression after a low dose of dexamethasone is suggestive of endogenous hypercortisolism. nih.gov However, false-negative results can occur, and the LDDST should not be the sole criterion for excluding the diagnosis. nih.govoup.com
High-Dose Dexamethasone Suppression Test (HDDST): Once the diagnosis of Cushing's syndrome is established, the HDDST helps to differentiate between a pituitary source of excess ACTH (Cushing's disease) and an ectopic ACTH-producing tumor or a cortisol-producing adrenal tumor. nih.govuclahealth.orgmedscape.com In many cases of Cushing's disease, the pituitary tumor retains some sensitivity to negative feedback, and high doses of dexamethasone can suppress cortisol production. nih.govmedscape.com In contrast, ectopic ACTH-producing tumors and adrenal tumors are typically not suppressed by high-dose dexamethasone. medscape.com
The following table outlines the protocols for different dexamethasone suppression tests.
Table 3: Dexamethasone Suppression Test Protocols for Cushing's Syndrome
| Test Type | Protocol | Interpretation of Normal Response |
|---|---|---|
| Low-Dose Overnight Test | 1 mg of dexamethasone is given orally at 11 p.m. Blood is drawn at 8 a.m. the next morning for cortisol measurement. nih.govuclahealth.org | Serum cortisol level is suppressed (e.g., < 1.8 µg/dL or < 50 nmol/L). nih.gov |
| Low-Dose 48-Hour Test | 0.5 mg of dexamethasone is given orally every 6 hours for 48 hours. nih.govuclahealth.org A 24-hour urine collection for free cortisol is performed, or serum cortisol is measured 6 hours after the last dose. | Urinary free cortisol is suppressed (e.g., < 20 mcg/24 h). medscape.com |
| High-Dose Overnight Test | A baseline morning serum cortisol is measured, then 8 mg of dexamethasone is given orally at 11 p.m. Blood is drawn at 8 a.m. the next morning for cortisol measurement. nih.govuclahealth.org | A significant suppression of serum cortisol (e.g., > 50% reduction from baseline). medscape.com |
| High-Dose 48-Hour Test | A baseline 24-hour urine for free cortisol is collected. Then, 2 mg of dexamethasone is given orally every 6 hours for 48 hours. uclahealth.org A 24-hour urine collection for free cortisol is repeated. | A significant suppression of urinary free cortisol (e.g., > 50% reduction from baseline). medscape.com |
Real-World Evidence and Post-Market Surveillance Studies
Real-world evidence (RWE) and post-market surveillance studies play a critical role in understanding the long-term safety and effectiveness of drugs like dexamethasone sodium phosphate in broader patient populations and diverse clinical settings, beyond the controlled environment of clinical trials. nih.gov These studies can identify rare adverse events, assess effectiveness in different patient subgroups, and inform clinical practice guidelines. nih.govfda.gov
Post-market surveillance is an ongoing process of monitoring the safety of a drug after it has been approved for marketing. nih.gov This involves the collection and analysis of adverse event reports from healthcare professionals and patients through systems like the FDA's Adverse Event Reporting System (FAERS). fda.govtaylorandfrancis.com
An example of a post-authorization safety study is the evaluation of the dexamethasone intravitreal implant. dovepress.comnih.gov A multicenter, prospective, observational study evaluated the long-term safety of this implant in patients treated for macular edema associated with retinal vein occlusion (RVO) or non-infectious posterior segment uveitis (NIPSU). dovepress.comnih.gov The study collected data on serious adverse events (SAEs) and adverse events of special interest (AESIs). dovepress.comnih.gov
The following table summarizes key findings from this post-market surveillance study. dovepress.comnih.gov
Table 4: Findings from a Post-Market Surveillance Study of Dexamethasone Intravitreal Implant
| Patient Population | Number of Patients | Median Number of Injections | Key Safety Findings |
|---|---|---|---|
| Retinal Vein Occlusion (RVO) | 652 | 2 (range 1-7) | Ocular SAEs occurred in a small percentage of treated eyes, with cataract progression being the most common. No new safety concerns were identified. dovepress.comnih.gov |
| Non-Infectious Posterior Segment Uveitis (NIPSU) | 151 | 2 (range 1-7) | The safety profile was similar to that observed in the RVO group. The long-term safety profile was deemed acceptable. dovepress.comnih.gov |
Real-world evidence has also been crucial in evaluating the use of dexamethasone in new indications. For instance, during the COVID-19 pandemic, the RECOVERY trial, a large randomized controlled trial, provided initial evidence of the mortality benefit of dexamethasone in hospitalized patients with severe COVID-19. pharmaceutical-journal.com Subsequent real-world studies have aimed to replicate these findings in diverse patient populations and healthcare systems, contributing to a broader understanding of the drug's effectiveness in this context. oup.comoup.comnih.gov These studies have shown that the protective effect of steroid treatment for severe COVID-19 reported in clinical trials was replicated in real-world cohorts. nih.gov
Future Directions and Emerging Research Frontiers
Novel Therapeutic Targets and Drug Repurposing Strategies
The exploration of new therapeutic applications for existing drugs, a strategy known as drug repurposing, is a key area of research for dexamethasone (B1670325) sodium phosphate (B84403). This approach leverages the known safety and pharmacokinetic profiles of established drugs to expedite the development of treatments for new indications.
A prominent recent example of drug repurposing is the use of dexamethasone in treating severe COVID-19. nbinno.com Clinical trials, such as the RECOVERY trial, demonstrated that dexamethasone could significantly reduce mortality in patients requiring respiratory support. nih.govnih.gov This has spurred further investigation into its immunomodulatory effects in viral-induced hyperinflammation. nih.gov The drug's ability to inhibit the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) is a key mechanism in this context. nih.govnih.gov
Beyond infectious diseases, research is exploring the utility of dexamethasone sodium phosphate in other areas. Its potent anti-inflammatory effects are being harnessed in the management of various inflammatory and autoimmune conditions, including systemic lupus, rheumatoid arthritis, and Crohn's disease. nih.gov In ophthalmology, it is used for inflammatory conditions of the eye, and in oncology, it is part of treatment regimens for multiple myeloma. drugbank.com The core of these repurposing strategies often revolves around its powerful anti-inflammatory and immunosuppressive actions, targeting conditions with an underlying inflammatory pathology. mdpi.comworldscientific.com
Future repurposing efforts may focus on other diseases with a strong inflammatory component. The identification of new molecular targets for dexamethasone beyond the glucocorticoid receptor could also open up new therapeutic avenues. drugbank.com
Advancements in Personalized Medicine and Pharmacogenomics
The efficacy of dexamethasone sodium phosphate can vary significantly among individuals, a phenomenon partly explained by genetic differences. Pharmacogenomics, the study of how genes affect a person's response to drugs, is a rapidly advancing field with the potential to personalize dexamethasone therapy.
Research has identified several genes whose variations can influence the pharmacokinetics and pharmacodynamics of dexamethasone. tandfonline.comnih.gov Understanding these genetic variations can help predict a patient's response to the drug, allowing for tailored treatment strategies that maximize efficacy while minimizing potential side effects. researchgate.net
Key genes implicated in variable responses to dexamethasone include:
NR3C1 (Nuclear Receptor Subfamily 3 Group C Member 1): This gene encodes the glucocorticoid receptor (GR), the primary target of dexamethasone. Polymorphisms in NR3C1 can alter the receptor's sensitivity to the drug, thereby affecting the therapeutic outcome. tandfonline.comresearchgate.net
CYP3A5 (Cytochrome P450 Family 3 Subfamily A Member 5): This gene is involved in the metabolism of dexamethasone. Genetic variations in CYP3A5 can lead to differences in how quickly the drug is broken down and cleared from the body, impacting its concentration and duration of action. tandfonline.comnih.gov
NR3C2 (Nuclear Receptor Subfamily 3 Group C Member 2): This gene encodes the mineralocorticoid receptor, to which dexamethasone can also bind, particularly at high doses. drugbank.comresearchgate.net Variations in this gene could influence the drug's side effect profile.
The table below summarizes some of the key genes and their influence on dexamethasone therapy.
| Gene | Encoded Protein | Role in Dexamethasone Therapy | Potential Impact of Genetic Variation |
| NR3C1 | Glucocorticoid Receptor (GR) | Primary drug target | Altered drug sensitivity and response |
| CYP3A5 | Cytochrome P450 3A5 | Drug metabolism | Varied drug clearance rates |
| NR3C2 | Mineralocorticoid Receptor (MR) | Off-target binding | Potential for varied side effect profiles |
Future research in this area will likely focus on identifying more genetic markers and developing robust predictive models to guide personalized dosing strategies for dexamethasone sodium phosphate. nih.gov
Development of Next-Generation Drug Delivery Technologies
A significant frontier in dexamethasone sodium phosphate research is the development of advanced drug delivery systems. nih.gov These technologies aim to improve the therapeutic efficacy of the drug by enabling targeted delivery, sustained release, and reduced systemic side effects. nih.gov Due to the water-soluble nature of dexamethasone sodium phosphate, encapsulating it into delivery systems can be challenging but offers considerable benefits. brieflands.commdpi.com
Several innovative drug delivery platforms are being investigated:
Nanoparticles: Biodegradable nanoparticles, such as those made from poly(DL-lactide-co-glycolide)-polyethylene glycol (PLGA-PEG), can encapsulate dexamethasone (often as a more lipophilic prodrug to improve loading) for targeted delivery to inflamed tissues. nih.gov Other nanoparticle systems, including those based on modified cyclodextrins and chitosan (B1678972), have also been developed to enhance drug delivery for conditions like rheumatoid arthritis and spinal cord injury. brieflands.comnih.govbrieflands.com
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs. Liposomal formulations of dexamethasone are being explored to improve drug delivery and reduce side effects in the treatment of acute lung injury.
Hydrogels: pH-sensitive and mucoadhesive hydrogels are being designed for targeted drug delivery to specific sites, such as the colon. nih.gov These systems can protect the drug in the upper gastrointestinal tract and release it in response to the pH of the target environment.
Mesoporous Silica Nanoparticles (MSNs): Amino-functionalized MSNs are being studied for the controlled release of dexamethasone phosphate. explorationpub.com These materials offer a high surface area for drug loading and can be modified to control the release kinetics. explorationpub.com
Electrospun Nanofibers: Scaffolds made of electrospun nanofibers, such as those from poly-ε-caprolactone (PCL) and gelatin, can be embedded with drug-loaded nanoparticles to provide a controlled release system for applications like nervous system repair. brieflands.com
The table below provides an overview of some next-generation delivery technologies for dexamethasone sodium phosphate.
| Delivery Technology | Composition | Key Features | Potential Application |
| Nanoparticles | Modified cyclodextrin, PLGA-PEG | Targeted delivery, improved pharmacokinetics | Rheumatoid Arthritis nih.govnih.gov |
| Hydrogels | HP-β-CD-g-poly(acrylic acid)/gelatin | pH-sensitive, mucoadhesive | Colonic delivery nih.gov |
| Mesoporous Silica Nanoparticles | Amino-functionalized silica | Controlled release kinetics | Anti-inflammatory therapy explorationpub.com |
| Electrospun Nanofibers | PCL/Gelatin with chitosan nanoparticles | Sustained, localized release | Nervous system repair brieflands.combrieflands.com |
These advanced delivery systems hold the promise of making dexamethasone sodium phosphate therapy more effective and safer.
Deeper Elucidation of Complex Resistance Mechanisms
The development of resistance to glucocorticoids, including dexamethasone, is a significant clinical challenge, particularly in the treatment of inflammatory and autoimmune diseases, as well as certain cancers. While the precise mechanisms of resistance to dexamethasone sodium phosphate are still being unraveled, research into glucocorticoid resistance provides a framework for future investigations.
Resistance can be multifactorial and may involve:
Alterations in the Glucocorticoid Receptor (GR): Changes in the expression levels of the GR, or mutations in the NR3C1 gene that affect the receptor's structure and function, can lead to reduced drug binding and signaling.
Expression of GR Isoforms: The GR gene can produce different protein isoforms through alternative splicing. Some of these isoforms may act as dominant-negative inhibitors of the functional GR, leading to glucocorticoid insensitivity.
Modulation of Signaling Pathways: The activity of the GR can be influenced by other cellular signaling pathways. For example, pathways that activate transcription factors like AP-1 and NF-κB can interfere with GR-mediated gene repression, a key component of its anti-inflammatory action.
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein, can actively pump dexamethasone out of cells, reducing its intracellular concentration and effectiveness.
Future research needs to focus specifically on the mechanisms of resistance to dexamethasone sodium phosphate in various disease contexts. This will involve a combination of genomic, proteomic, and cellular studies to identify the key molecular players and pathways involved. A deeper understanding of these resistance mechanisms is crucial for developing strategies to overcome them, such as combination therapies that target resistance pathways or the development of novel glucocorticoids that are less susceptible to resistance.
Integration of Computational Modeling and Artificial Intelligence in Drug Discovery
Computational modeling and artificial intelligence (AI) are becoming indispensable tools in modern drug discovery and development, and their application to dexamethasone sodium phosphate is an active area of research. frontiersin.org These in silico approaches can accelerate research by predicting drug-target interactions, elucidating mechanisms of action, and identifying new therapeutic opportunities.
Recent computational studies have been instrumental in understanding the potential of dexamethasone for treating COVID-19. Molecular docking and molecular dynamics simulations have been used to investigate the binding affinity of dexamethasone to key viral and host proteins, such as the SARS-CoV-2 main protease (Mpro) and the host's glucocorticoid receptor and IL-6. nih.govnih.gov These studies provide insights into the molecular basis of the drug's therapeutic effects. nih.gov
The integration of computational modeling and AI in dexamethasone research is expected to grow, with potential applications including:
Predicting Pharmacogenomic Effects: AI models could be developed to predict a patient's response to dexamethasone based on their genomic data.
Designing Novel Drug Delivery Systems: Computational tools can be used to model and optimize the design of nanoparticles and other drug carriers for enhanced delivery of dexamethasone sodium phosphate.
Identifying New Drug Repurposing Opportunities: AI algorithms can screen vast databases of biological and clinical data to identify new potential uses for dexamethasone.
These computational approaches are poised to play a significant role in advancing the preclinical and clinical development of dexamethasone sodium phosphate. frontiersin.org
Environmental Pharmacosurveillance and Impact Assessment
The increasing use of pharmaceuticals, including dexamethasone sodium phosphate, has led to concerns about their presence in the environment and their potential impact on ecosystems. mdpi.com Environmental pharmacosurveillance involves monitoring the presence of drugs in water sources and assessing their ecological risks. nih.gov
Studies have detected dexamethasone in various environmental matrices, including hospital effluents, wastewater treatment plant influents and effluents, and even in river and groundwater. nih.govresearchgate.net The concentrations found are typically in the nanogram to microgram per liter range. nih.govresearchgate.net However, even at these low concentrations, there is a potential for adverse effects on aquatic organisms. nih.govnih.gov
Research on the ecotoxicological effects of dexamethasone has shown that it can impact various aquatic species, including bacteria, algae, and fish. nih.gov For example, studies using zebrafish have shown that exposure to dexamethasone can affect survival, hatching rates, and morphology. mdpi.comnih.gov There is also evidence that dexamethasone can disrupt the antioxidant defense system and increase apoptosis-related proteins in zebrafish larvae. mdpi.comnih.gov
Future research in this area will focus on:
Developing more sensitive detection methods: To better monitor the environmental levels of dexamethasone and its metabolites.
Assessing the long-term ecological effects: To understand the chronic impact of low-level exposure on aquatic ecosystems.
Investigating degradation pathways: To determine how dexamethasone breaks down in the environment and whether its degradation products are also harmful. birzeit.eduresearchgate.net
Improving wastewater treatment processes: To more effectively remove dexamethasone and other pharmaceuticals from wastewater before it is discharged into the environment. birzeit.eduresearchgate.net
A comprehensive understanding of the environmental fate and impact of dexamethasone sodium phosphate is essential for ensuring its sustainable use in medicine.
Q & A
Basic Research Questions
Q. How can researchers validate the identity and purity of DSP using thin-layer chromatography (TLC)?
- Methodology :
- Prepare Test and Standard solutions of DSP.
- Apply 10 µL of each to a silica gel TLC plate and develop in a mobile phase of chloroform:methanol:water (180:15:1).
- Air-dry and observe under short-wavelength UV light. The Rf value of the DSP spot in the Test solution must match the Standard .
- Key parameters : Mobile phase composition, UV detection, and Rf comparison.
Q. What methods are recommended for quantifying DSP in aqueous solutions?
- Methodology :
-
Use spectrophotometric analysis at 730 nm after reacting DSP with sulfuric acid and phosphate reagents (A and B).
-
Prepare a Standard phosphate solution for calibration.
-
Calculate concentration using the formula:
where $ C $ = Standard concentration, $ r_U/r_S $ = absorbance ratios <span data-key="34" class="reference-num" data-pages="undefined">1</span>.
Q. How should solubility and metastable zones be determined for DSP crystallization optimization?
- Methodology :
Q. What is a standard experimental design for assessing DSP efficacy in acute inflammatory models?
- Methodology :
- Divide subjects into control (saline/vehicle) and experimental groups (varying DSP concentrations).
- Administer LPS to induce inflammation, followed by DSP at -2, 24, and 48 hours post-LPS.
- Monitor biomarkers (e.g., cytokines) and histological changes .
Q. How do pharmacopeial standards ensure DSP quality in compounded formulations?
- Methodology :
- Follow USP monographs for assay validation (e.g., HPLC with Luna C18 columns, retention time \sim15.4 min).
- Use stability-indicating methods to establish beyond-use dates for injectable formulations .
Advanced Research Questions
Q. How can impurities in DSP injections be characterized and controlled during manufacturing?
- Methodology :
Q. What mechanisms drive DSP self-association in aqueous solutions?
- Methodology :
- Conduct ultrasonic relaxation studies in MHz frequency ranges to detect hydrophobic interactions.
- Analyze relaxation amplitudes and frequencies to derive thermodynamic constants (e.g., aggregation rates via Eyring’s theory) .
Q. How does DSP interact with nanoparticle carriers for controlled drug delivery?
- Methodology :
- Encapsulate DSP in biodegradable polymers (e.g., PLGA) and assess release kinetics using LC-MS/MS.
- Validate efficacy in preclinical models (e.g., corneal neovascularization) with dose-response profiling .
Q. What analytical challenges arise when quantifying DSP metabolites in biological matrices?
- Methodology :
- Use LC-MS/MS with deuterated internal standards for precision.
- Validate methods for specificity (e.g., distinguish DSP from dexamethasone in aqueous humor) .
Q. How can crystallization processes be optimized to improve DSP yield and stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
